molecular formula C10H10F2O2 B13321082 3-(2,6-Difluoro-3-methylphenyl)propanoic acid CAS No. 1545949-32-3

3-(2,6-Difluoro-3-methylphenyl)propanoic acid

Cat. No.: B13321082
CAS No.: 1545949-32-3
M. Wt: 200.18 g/mol
InChI Key: WEBCDEOYTIIOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Difluoro-3-methylphenyl)propanoic acid is a high-purity organic compound offered for use in research and development. This compound, with the CAS number 1545949-32-3, has a molecular formula of C 10 H 10 F 2 O 2 and a molecular weight of 200.18 . Its structure features a propanoic acid chain attached to a 2,6-difluoro-3-methylphenyl ring, a configuration that makes it a valuable intermediate in synthetic chemistry . The primary research application of this compound is as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The carboxylic acid functional group allows for further derivatization, enabling the creation of amides, esters, and other complex molecules. The presence of fluorine atoms on the aromatic ring is of significant interest, as fluorine incorporation can profoundly alter a molecule's metabolic stability, lipophilicity, and bioavailability. Researchers can utilize this compound in the exploration and synthesis of new chemical entities for various therapeutic targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals.

Properties

CAS No.

1545949-32-3

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3-(2,6-difluoro-3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H10F2O2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2,4H,3,5H2,1H3,(H,13,14)

InChI Key

WEBCDEOYTIIOEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)CCC(=O)O)F

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes foundational information, predicted properties, and insights from structurally related compounds to offer a thorough understanding of its chemical nature and potential applications.

Chemical Identity and Structure

3-(2,6-Difluoro-3-methylphenyl)propanoic acid is a substituted aromatic carboxylic acid. The core structure consists of a propanoic acid moiety attached to a 2,6-difluoro-3-methylphenyl ring. This substitution pattern, particularly the presence of fluorine atoms, is of significant interest in drug design as it can modulate physicochemical properties such as lipophilicity and metabolic stability.

Key Identifiers:

IdentifierValue
Molecular Formula C₁₀H₁₀F₂O₂[1]
IUPAC Name 3-(2,6-difluoro-3-methylphenyl)propanoic acid
SMILES CC1=C(C(=C(C=C1)F)CCC(=O)O)F[1]
InChI InChI=1S/C10H10F2O2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2,4H,3,5H2,1H3,(H,13,14)[1]
InChIKey WEBCDEOYTIIOEL-UHFFFAOYSA-N[1]

The chemical structure of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid is depicted below:

Caption: 2D structure of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid.

Physicochemical Properties (Predicted and Inferred)

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Molecular Weight 200.17 g/mol Calculated
Monoisotopic Mass 200.06488 DaPubChem[1]
XlogP 2.2PubChem[1]

The predicted XlogP value of 2.2 suggests that the compound has moderate lipophilicity, a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. The fluorine substitutions are expected to increase the acidity of the carboxylic acid group compared to its non-fluorinated analog, which would influence its ionization state at physiological pH.

Synthesis and Characterization

While a specific, documented synthesis for 3-(2,6-Difluoro-3-methylphenyl)propanoic acid has not been identified in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry methodologies for analogous phenylpropanoic acids.

Proposed Retrosynthetic Analysis and Synthesis Workflow

A logical approach to the synthesis would involve the construction of the carbon-carbon bond between the aromatic ring and the propanoic acid side chain. A common strategy is the Heck reaction or a Suzuki coupling followed by reduction and hydrolysis. An alternative, more direct approach could involve the reaction of a suitable organometallic reagent derived from 2,6-difluoro-3-methylbromobenzene with a three-carbon synthon.

A potential synthetic pathway is outlined below:

G A 2,6-Difluoro-3-methylbromobenzene B n-BuLi or Mg A->B Metal-Halogen Exchange C 2,6-Difluoro-3-methylphenyllithium or Grignard Reagent B->C D 1. Ethylene oxide 2. H3O+ C->D Nucleophilic attack E 3-(2,6-Difluoro-3-methylphenyl)ethanol D->E F Oxidation (e.g., Jones reagent) E->F Oxidation G 3-(2,6-Difluoro-3-methylphenyl)propanoic acid F->G

Caption: Proposed synthesis workflow for 3-(2,6-Difluoro-3-methylphenyl)propanoic acid.

Experimental Protocol: A General Method for the Synthesis of Phenylpropanoic Acids

The following is a generalized protocol inspired by the synthesis of related phenylpropanoic acids[2]. This would require optimization for the specific target molecule.

  • Formation of the Organometallic Reagent: To a solution of 2,6-difluoro-3-methylbromobenzene in anhydrous diethyl ether under an inert atmosphere (e.g., argon) at -78 °C, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated species.

  • Reaction with Ethylene Oxide: Ethylene oxide is then bubbled through the solution at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Isolation of the Alcohol: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3-(2,6-difluoro-3-methylphenyl)ethanol.

  • Oxidation to the Carboxylic Acid: The crude alcohol is dissolved in acetone and cooled in an ice bath. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise until the orange color persists. The reaction mixture is stirred for 2 hours at room temperature.

  • Purification: The excess oxidant is quenched with isopropanol. The mixture is filtered, and the filtrate is concentrated. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude 3-(2,6-Difluoro-3-methylphenyl)propanoic acid, which can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the two methylene groups of the propanoic acid side chain. The aromatic protons will likely appear as a multiplet due to coupling with each other and with the fluorine atoms. The methyl group will be a singlet. The methylene protons adjacent to the aromatic ring and the carboxylic acid will appear as triplets.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (with C-F coupling), the methyl carbon, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.

  • ¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the presence and chemical environment of the two fluorine atoms on the aromatic ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (200.17 g/mol ). The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid side chain.

Potential Biological Activity and Applications in Drug Discovery

While there is no specific biological data for 3-(2,6-Difluoro-3-methylphenyl)propanoic acid, the broader class of substituted phenylpropanoic acids is well-represented in medicinal chemistry, with many compounds exhibiting significant biological activities.

  • Anti-inflammatory and Analgesic Properties: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and naproxen. These compounds typically act by inhibiting cyclooxygenase (COX) enzymes. It is plausible that 3-(2,6-Difluoro-3-methylphenyl)propanoic acid could exhibit similar properties.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Substituted phenylpropanoic acids have been investigated as agonists of PPARs, which are nuclear receptors involved in the regulation of lipid and glucose metabolism.[3][4][5] Dual PPARα/γ agonists are of interest for the treatment of type 2 diabetes and dyslipidemia. The specific substitution pattern of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid could confer selectivity and potency for different PPAR isoforms.

  • Antimicrobial Activity: Some propanoic acid derivatives have demonstrated antimicrobial and antifungal activities.[6] The presence of the difluoro-methylphenyl moiety could lead to novel antimicrobial properties.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a biologically active phenylpropanoic acid derivative, such as through the activation of PPARs, leading to downstream effects on gene expression related to metabolism and inflammation.

cluster_0 Molecular Interaction cluster_1 Cellular Signaling cluster_2 Physiological Response 3-(2,6-Difluoro-3-methylphenyl)propanoic acid 3-(2,6-Difluoro-3-methylphenyl)propanoic acid PPAR Agonism PPAR Agonism 3-(2,6-Difluoro-3-methylphenyl)propanoic acid->PPAR Agonism Heterodimerization with RXR Heterodimerization with RXR PPAR Agonism->Heterodimerization with RXR Binding to PPREs Binding to PPREs Heterodimerization with RXR->Binding to PPREs Modulation of Gene Expression Modulation of Gene Expression Binding to PPREs->Modulation of Gene Expression Increased Lipid Metabolism Increased Lipid Metabolism Modulation of Gene Expression->Increased Lipid Metabolism Improved Insulin Sensitivity Improved Insulin Sensitivity Modulation of Gene Expression->Improved Insulin Sensitivity Reduced Inflammation Reduced Inflammation Modulation of Gene Expression->Reduced Inflammation

Caption: Hypothetical signaling pathway involving PPAR agonism.

Conclusion and Future Directions

3-(2,6-Difluoro-3-methylphenyl)propanoic acid represents an intriguing molecule for further investigation in the field of drug discovery. Its structural features suggest the potential for a range of biological activities. Future research should focus on developing a robust and scalable synthetic route to enable thorough biological evaluation. Key areas of investigation should include its potential as an anti-inflammatory agent, a PPAR agonist, and an antimicrobial compound. Detailed spectroscopic and physicochemical characterization will be essential to build a complete profile of this compound and to guide its potential development as a therapeutic agent.

References

  • Lee, J. H., et al. (2008). Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists. Journal of Medicinal Chemistry, 51(20), 6318-33. [Link]

  • Sato, M., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Journal of Medicinal Chemistry, 46(17), 3581-99. [Link]

  • Sato, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-99. [Link]

  • PubChem. 3-(2,6-difluoro-3-methylphenyl)propanoic acid. [Link]

  • Trofimov, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4615. [Link]

  • Organic Syntheses. (2004). 2-phenylpropionic acid. [Link]

Sources

CAS number and molecular weight of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid

[1][2]

Executive Summary

This guide provides an in-depth technical analysis of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid , a specialized fluorinated building block used in the synthesis of pharmaceuticals, particularly for targets requiring metabolic stability and optimized lipophilicity.[1] As a hydrocinnamic acid derivative featuring a specific 2,6-difluoro-3-methyl substitution pattern, this compound serves as a critical bioisostere for phenylalanine derivatives and a scaffold for PPAR agonists, integrin inhibitors, and ROR

1

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature & Identifiers
ParameterValue
Chemical Name 3-(2,6-Difluoro-3-methylphenyl)propanoic acid
CAS Number Not Widely Listed (Refer to PubChem CID: 82822740)
Precursor CAS 261763-34-2 (2,6-Difluoro-3-methylbenzaldehyde)
Molecular Formula

Molecular Weight 200.18 g/mol
SMILES CC1=C(C(=C(C=C1)F)CCC(=O)O)F
InChI Key WEBCDEOYTIIOEL-UHFFFAOYSA-N
Physicochemical Properties

The incorporation of fluorine atoms at the 2 and 6 positions of the phenyl ring significantly alters the electronic landscape of the molecule compared to non-fluorinated analogs.

PropertyValue (Predicted/Experimental)Impact on Drug Design
LogP ~2.2Enhanced membrane permeability compared to non-fluorinated analogs.[1]
pKa (Acid) ~4.5Standard carboxylic acid behavior; suitable for salt formation.
H-Bond Donors 1Carboxylic acid hydroxyl.[1]
H-Bond Acceptors 2Carbonyl and hydroxyl oxygens (Fluorine acts as weak acceptor).[1]
Rotatable Bonds 3Allows conformational adaptability in active sites.
Polar Surface Area 37.30 ŲGood oral bioavailability profile.

Part 2: Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid is most efficiently approached via the Knoevenagel Condensation followed by reduction, or alternatively through the Heck Reaction .[1] The 2,6-difluoro substitution pattern creates steric crowding, making the choice of catalyst and conditions critical.[1]

Workflow Diagram (DOT)

Synthesis_Workflowcluster_0Alternative Route (Heck)Start2,6-Difluoro-3-methylbenzaldehyde(CAS: 261763-34-2)Intermediate3-(2,6-Difluoro-3-methylphenyl)acrylic acidStart->IntermediatePyridine, PiperidineReflux, -CO2Reagent1Malonic Acid(Knoevenagel)Reagent1->IntermediateProduct3-(2,6-Difluoro-3-methylphenyl)propanoic acidIntermediate->ProductReduction(MeOH, RT)Reagent2H2 / Pd-C(Hydrogenation)Reagent2->ProductHeckStart1-Bromo-2,6-difluoro-3-methylbenzeneHeckStart->IntermediateHeck CouplingHeckReagentAcrylic Acid / Pd(OAc)2

Caption: Synthetic pathways showing the Knoevenagel condensation (primary) and Heck coupling (secondary) routes.

Detailed Protocol: Knoevenagel Condensation Route

This protocol is preferred for scalability and cost-effectiveness.[1]

Step 1: Condensation to Acrylic Acid Intermediate

  • Reagents: Charge a round-bottom flask with 2,6-difluoro-3-methylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-100°C) for 4–6 hours. Evolution of

    
     gas indicates decarboxylation is proceeding.
    
  • Workup: Cool the reaction mixture to

    
    . Acidify carefully with 6N HCl to pH < 2. The intermediate, 3-(2,6-difluoro-3-methylphenyl)acrylic acid , will precipitate.[1]
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

Step 2: Hydrogenation to Target Propanoic Acid

  • Setup: Dissolve the acrylic acid intermediate in Methanol or Ethyl Acetate (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Reduction: Stir under a hydrogen atmosphere (balloon pressure or 1-3 bar) at room temperature for 12 hours.

  • Monitoring: Monitor by LC-MS for the disappearance of the alkene peak.

  • Isolation: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to yield 3-(2,6-Difluoro-3-methylphenyl)propanoic acid as a white to off-white solid.[1]

Part 3: Pharmaceutical Applications & Mechanism[5]

Fluorine in Drug Design

The 2,6-difluoro substitution is not merely structural; it is a functional design element:

  • Metabolic Blockade: The fluorine atoms block the metabolically vulnerable ortho-positions, preventing ring hydroxylation by Cytochrome P450 enzymes.[1]

  • Conformational Lock: The steric bulk and electronic repulsion of the ortho-fluorines can restrict the rotation of the phenyl ring relative to the side chain, locking the molecule into a bioactive conformation that favors binding to receptors like PPAR (Peroxisome Proliferator-Activated Receptors).[1]

Biological Pathways

This scaffold is relevant in the development of:

  • ROR

    
    t Inverse Agonists:  Used in autoimmune disease therapy. The difluorophenyl group occupies hydrophobic pockets in the receptor, improving potency.
    
  • Integrin Antagonists: Phenylpropanoic acids mimic the Aspartic Acid-X motif, binding to integrin receptors (e.g.,

    
    ) to inhibit angiogenesis.[1]
    
SAR Logic Diagram (DOT)

SAR_LogicCompound3-(2,6-Difluoro-3-methylphenyl)propanoic acidFeature1Carboxylic AcidTailCompound->Feature1Feature22,6-DifluoroSubstitutionCompound->Feature2Feature33-MethylGroupCompound->Feature3Effect1Ionic Interaction(Arg/Lys residues)Feature1->Effect1Receptor BindingEffect2Metabolic Stability(Blocks P450)Feature2->Effect2ADME OptimizationEffect3HydrophobicFillingFeature3->Effect3Potency Boost

Caption: Structure-Activity Relationship (SAR) mapping of key functional groups to biological effects.

Part 4: Handling & Safety

Safety Data Sheet (SDS) Summary

While specific toxicological data for this isomer may be limited, handle as a standard fluorinated organic acid.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Process in a fume hood to avoid inhalation of dust.

    • Store in a cool, dry place (

      
       recommended for long-term stability).[1]
      

References

  • PubChem. (n.d.).[2] 3-(2,6-difluoro-3-methylphenyl)propanoic acid (CID 82822740).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl sulfones as ROR

    
    t inverse agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
    
  • PrepChem. (n.d.). Synthesis of 2,6-difluorobenzaldehyde. Retrieved from [Link]

A Technical Guide to Assessing the Metabolic Stability of 3-(2,6-Difluoro-3-methylphenyl)propanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic stability is a cornerstone of modern drug discovery, directly influencing a compound's pharmacokinetic profile, bioavailability, and ultimately, its therapeutic potential. This guide provides an in-depth technical overview of the principles and practices for evaluating the metabolic stability of 3-(2,6-difluoro-3-methylphenyl)propanoic acid scaffolds. We delve into the strategic rationale for using fluorination to enhance metabolic robustness, detail step-by-step protocols for key in vitro assays, and provide a framework for data analysis and interpretation. This document is intended to serve as a practical resource for scientists working to optimize the drug-like properties of this and related chemical series.

Introduction: The Critical Role of Metabolic Stability

In the journey of a drug candidate from discovery to clinical application, its metabolic fate is a critical determinant of success. The liver, the body's primary metabolic hub, is armed with a vast arsenal of enzymes, most notably the cytochrome P450 (CYP) superfamily, which modify xenobiotics to facilitate their excretion.[1] While this is a vital detoxification mechanism, it can prematurely terminate the action of a therapeutic agent. Therefore, a primary goal in medicinal chemistry is to design molecules with an optimal balance of potency and metabolic stability.

Poor metabolic stability can lead to:

  • Low Oral Bioavailability: Extensive first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.[2]

  • Short Half-Life: Rapid clearance necessitates more frequent dosing, which can impact patient compliance and therapeutic efficacy.[3]

  • Formation of Reactive Metabolites: In some cases, metabolic processes can generate toxic byproducts, posing safety risks.

The 3-(2,6-difluoro-3-methylphenyl)propanoic acid scaffold incorporates features designed to mitigate these risks. The strategic placement of fluorine atoms, in particular, is a widely used tactic in medicinal chemistry to enhance metabolic stability.[2][4]

Scientific Rationale: The Influence of Fluorine on Metabolism

The introduction of fluorine into a drug candidate is a powerful strategy for enhancing metabolic stability.[3] This is not simply due to the strength of the carbon-fluorine (C-F) bond, but rather a combination of electronic and steric effects.[5][6]

  • Blocking Metabolic Hotspots: Fluorine atoms can physically block sites on a molecule that are susceptible to oxidative metabolism by CYP enzymes.[2] For instance, replacing a hydrogen atom on an aromatic ring with fluorine can prevent hydroxylation at that position.[7]

  • Altering Electronic Properties: As the most electronegative element, fluorine strongly withdraws electron density.[2][8] This can deactivate an adjacent aromatic ring, making it less susceptible to oxidation by CYP enzymes, which often target electron-rich areas.[7]

  • Modulating pKa: The inductive effect of fluorine can alter the acidity or basicity of nearby functional groups, which can influence enzyme binding and overall pharmacokinetic properties.[8]

In the context of the 3-(2,6-difluoro-3-methylphenyl)propanoic acid scaffold, the two fluorine atoms ortho to the propanoic acid chain are strategically placed. They are expected to shield the aromatic ring from certain CYP-mediated attacks, such as aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds.[9][10] The primary metabolic liabilities on this scaffold might instead be oxidation of the methyl group or transformations of the propanoic acid side chain.

Experimental Assessment of Metabolic Stability

To experimentally determine the metabolic stability of a compound, a series of in vitro assays are employed. These assays provide quantitative data on the rate at which a compound is metabolized, allowing for rank-ordering of candidates and prediction of in vivo clearance.[11] The two most fundamental and widely used assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is often used as a primary screen due to its simplicity and cost-effectiveness.[12][13] Liver microsomes are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[14][15] This assay is excellent for identifying compounds susceptible to CYP-mediated metabolism.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis Compound Test Compound (1µM final) Incubate Incubate Compound, Microsomes, & Buffer Compound->Incubate Microsomes Pooled Liver Microsomes (e.g., Human, 0.5 mg/mL) Microsomes->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH_prep NADPH Solution (Cofactor) StartRxn Initiate Reaction (Add NADPH) NADPH_prep->StartRxn Starts reaction Incubate->StartRxn Timepoints Aliquots taken at: 0, 5, 15, 30, 60 min StartRxn->Timepoints Quench Quench with Acetonitrile (+ Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Quantify Parent Compound Remaining LCMS->Data

Caption: Workflow for a typical liver microsomal stability assay.

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of the 3-(2,6-difluoro-3-methylphenyl)propanoic acid analog in DMSO.
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[16]
  • Microsome Suspension: On ice, dilute pooled liver microsomes (e.g., human, rat) to a working concentration of 1 mg/mL in phosphate buffer.[16] The final concentration in the incubation will be 0.5 mg/mL.
  • NADPH Solution: Prepare a fresh solution of NADPH regenerating system or a direct solution of NADPH in phosphate buffer. NADPH is the essential cofactor for CYP enzyme activity.[15]
  • Control Compounds: Prepare stock solutions of a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to serve as positive and negative controls.

2. Incubation Procedure:

  • Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes) for the test compound and controls.[17]
  • In a master mix, combine the microsomal suspension and phosphate buffer. Pre-warm this mix at 37°C for 5-10 minutes.
  • Add the test compound to the pre-warmed microsome mix to achieve a final concentration of 1 µM.[16] The low concentration ensures that enzyme kinetics are typically below the Michaelis-Menten constant (Km), leading to a first-order decay process.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is T=0.
  • Incubate the reaction mixture in a shaking water bath at 37°C.

3. Sampling and Reaction Quenching:

  • At each designated time point, withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
  • Immediately add it to a tube containing a cold quenching solution (e.g., 200 µL of acetonitrile) that includes an internal standard (IS).[16] The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction, and the IS is crucial for accurate quantification by LC-MS/MS.

4. Sample Analysis:

  • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
  • Transfer the supernatant to a new plate or vial for analysis.
  • Quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[18][19]
Hepatocyte Stability Assay

For a more comprehensive assessment, hepatocyte stability assays are employed.[12] Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[1][20] This assay provides a more physiologically relevant model and can capture metabolic pathways not present in microsomes.[20] It is often used as a secondary screen for promising compounds identified from microsomal assays.[12]

1. Cell Preparation:

  • Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.
  • Transfer the cells into pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be high (>80%).
  • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL) in the incubation medium.[21]

2. Incubation Procedure:

  • Dispense the hepatocyte suspension into the wells of a non-coated culture plate.[21]
  • Place the plate in a CO2 incubator on an orbital shaker to keep the cells in suspension.
  • Prepare a working solution of the test compound in the incubation medium. Add this to the appropriate wells to achieve the final desired concentration (e.g., 1 µM).[21]
  • Include wells for positive controls (high and low turnover compounds) and vehicle controls (medium with DMSO but no test compound).

3. Sampling and Reaction Quenching:

  • The sampling procedure is analogous to the microsomal assay. At each time point (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension.[21]
  • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

4. Sample Analysis:

  • Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay.

Data Analysis and Interpretation

The primary goal of the stability assay is to determine the rate of disappearance of the parent compound. This allows for the calculation of two key parameters: in vitro half-life (t½) and intrinsic clearance (Clint).

  • Calculate Percent Remaining: For each time point, express the amount of parent compound detected by LC-MS/MS as a percentage of the amount detected at time zero. % Remaining = (Peak Area Ratio [Analyte/IS] at time T / Peak Area Ratio [Analyte/IS] at T=0) * 100

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the initial linear portion of this curve is the elimination rate constant (-k).

  • Calculate In Vitro Half-Life (t½): t½ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (Clint): This value represents the volume of the matrix (microsomal suspension or hepatocyte incubation) cleared of the drug per unit time, normalized to the amount of protein or number of cells.

    • For Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)[19]

    • For Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of hepatocytes in millions)[21]

The results are typically summarized in a table for easy comparison between compounds.

Compound IDScaffoldAssay Typet½ (min)Clint (µL/min/mg protein)
Cmpd-1 3-(2,6-Difluoro-3-methylphenyl)propanoic acidMicrosomal> 60< 11.6
Cmpd-2 3-(Phenyl)propanoic acid (non-fluorinated)Microsomal2527.7
Control-A Verapamil (High Clearance)Microsomal886.6
Control-B Warfarin (Low Clearance)Microsomal> 60< 11.6

Note: The data presented above are illustrative examples for interpretation purposes.

A high t½ and low Clint value indicate good metabolic stability, which is a desirable characteristic for a drug candidate. The fluorinated scaffold (Cmpd-1) shows significantly improved stability compared to its non-fluorinated counterpart (Cmpd-2) in this hypothetical example.

Conclusion and Future Directions

The evaluation of metabolic stability is an indispensable component of drug discovery and development. For scaffolds such as 3-(2,6-difluoro-3-methylphenyl)propanoic acid, the strategic incorporation of fluorine is a proven method to enhance stability by blocking or deactivating metabolic hotspots. The in vitro assays detailed in this guide, namely the liver microsomal and hepatocyte stability assays, provide robust and predictive data to guide medicinal chemistry efforts. By systematically applying these protocols and principles of data interpretation, researchers can efficiently identify and optimize compounds with favorable pharmacokinetic profiles, increasing the probability of advancing successful therapeutic candidates to the clinic. Subsequent studies often involve metabolite identification to pinpoint the exact locations of metabolic modification, providing further insights for rational drug design.[22]

References

  • Cyprotex, a part of Evotec. Hepatocyte Stability. Available from: [Link]

  • Domainex. Hepatocyte Stability Assay. Available from: [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. Published July 28, 2025. Available from: [Link]

  • Jain, R., et al. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available from: [Link]

  • Gill, H., et al. The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. Published October 4, 2008. Available from: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Published January 6, 2026. Available from: [Link]

  • Li, A. P., et al. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. Drug Metabolism and Disposition. Published April 16, 2024. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • Scott, P. J. H. The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Wang, C., et al. In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation. Ecotoxicology and Environmental Safety. Published June 1, 2022. Available from: [Link]

  • Moss, S. M., et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available from: [Link]

  • Agilent Technologies. Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Published July 9, 2021. Available from: [Link]

  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Bio-protocol. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • Corning Life Sciences. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]

  • BioIVT. What In Vitro Metabolism and DDI Studies Do I Actually Need?. Published November 24, 2019. Available from: [Link]

  • Attwa, M. W., et al. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. Published July 13, 2022. Available from: [Link]

  • Drug Discovery News. Navigating new regulatory guidelines for drug metabolism studies. Available from: [Link]

  • Stepan, A. F., & Obach, R. S. Cytochrome P450 Metabolism. The Royal Society of Chemistry. Published August 27, 2021. Available from: [Link]

  • Al-Subaie, A. M., et al. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Published July 2, 2024. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available from: [Link]

  • Attwa, M. W., et al. A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. MDPI. Published August 28, 2023. Available from: [Link]

  • Federal Register. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Published October 25, 2017. Available from: [Link]

  • Olsen, L., Jørgensen, F. S., & Oostenbrink, C. Cytochrome P450 Mediated Drug Metabolism. The Royal Society of Chemistry. Published November 20, 2015. Available from: [Link]

  • Attwa, M. W., et al. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Available from: [Link]

  • Blanchard, N., et al. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • Kumar, S., de Visser, S. P. Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. ResearchGate. Available from: [Link]

  • Fay, K. A., et al. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry. Available from: [Link]

  • Johnson, S. R. Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase. Journal of Medicinal Chemistry. Available from: [Link]

  • Regulations.gov. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry; Availability. Published October 25, 2017. Available from: [Link]

  • Eurofins Discovery. Intrinsic clearance (liver microsomes, human) - ES. Available from: [Link]

  • Bhattarai, P., et al. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Published January 21, 2026. Available from: [Link]

  • Cannaert, A., et al. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. ResearchGate. Available from: [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • Zhang, Y., et al. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. Published September 2, 2024. Available from: [Link]

Sources

Methodological & Application

Reaction conditions for amide coupling using 3-(2,6-Difluoro-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid

Executive Summary & Strategic Analysis

This guide details the reaction parameters for amide coupling using 3-(2,6-Difluoro-3-methylphenyl)propanoic acid . This building block is increasingly common in medicinal chemistry programs targeting metabolic disorders (e.g., ROR


 modulators, CRTH2 antagonists) due to the metabolic stability conferred by the 2,6-difluoro substitution pattern.

Substrate Analysis:

  • Electronic Environment: Unlike 2,6-difluorobenzoic acids, where the electron-withdrawing fluorines significantly deactivate the carbonyl carbon and create immense steric strain, the propanoic acid linker (

    
    ) in this substrate decouples the reaction center from the aromatic ring. The carboxyl group remains nucleophilically accessible.
    
  • Solubility Profile: The combination of the 2,6-difluoro motif and the 3-methyl group creates a highly lipophilic "head." While the acid is soluble in DMF and DMSO, it may exhibit poor solubility in pure alcohols or water.

  • Risk Factors: The primary synthetic risk is not steric hindrance at the coupling site, but rather aggregation in non-polar solvents and purification difficulties due to the lipophilicity of the resulting amide.

Recommended Strategy:

  • Discovery Scale (<100 mg): Use HATU in DMF to ensure rapid, complete conversion regardless of the amine partner's nucleophilicity.

  • Process/Scale-Up (>1 g): Use T3P (Propylphosphonic anhydride) in EtOAc or 2-MeTHF.[1] This method offers a cleaner impurity profile and simplifies workup to a liquid-liquid extraction, avoiding chromatography.[1]

Decision Matrix: Selecting the Coupling Agent

The following decision tree illustrates the logic for selecting the appropriate reagent based on the amine partner and reaction scale.

CouplingLogic Start Start: 3-(2,6-Difluoro-3-methylphenyl)propanoic acid ScaleCheck Reaction Scale? Start->ScaleCheck AmineCheck Amine Nucleophilicity? ScaleCheck->AmineCheck < 100 mg (Discovery) T3P Method B: T3P/Pyridine (Scalable, Aqueous Workup) ScaleCheck->T3P > 1 g (Process) HATU Method A: HATU/DIPEA (High Yield, Chromatography Required) AmineCheck->HATU Primary/Secondary Amines Ghosez Method C: Acid Chloride (Ghosez Reagent) AmineCheck->Ghosez Anilines (e- deficient) or Sterically Hindered

Figure 1: Strategic decision tree for coupling reagent selection based on scale and amine reactivity.

Method A: High-Throughput Discovery (HATU)[1]

Rationale: HATU is the "gold standard" for discovery chemistry because the aza-benzotriazole moiety stabilizes the active ester, accelerating the reaction even with weak nucleophiles.

Reagents:

  • Acid: 3-(2,6-Difluoro-3-methylphenyl)propanoic acid (1.0 equiv)[1]

  • Amine: 1.0 – 1.2 equiv[1][2]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Protocol:

  • Dissolution: In a vial, dissolve 3-(2,6-Difluoro-3-methylphenyl)propanoic acid (1.0 equiv) in DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). The solution should turn slightly yellow. Stir for 5 minutes at Room Temperature (RT) to form the OAt-active ester.[1]

    • Note: Pre-activation is crucial to minimize oligomerization, though less critical for propanoic acids than for amino acids.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor via LCMS.[1]

    • Checkpoint: If the amine is an electron-deficient aniline and conversion is <50% after 4 hours, heat to 50°C.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash 3x with saturated LiCl (aq) or water to remove DMF.

    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purification: Flash chromatography is usually required to remove tetramethylurea (HATU byproduct).[1]

Method B: Scalable & Green (T3P)[1]

Rationale: T3P (Propylphosphonic anhydride) is ideal for this lipophilic substrate.[1] T3P byproducts are water-soluble, allowing the product to be isolated by phase separation alone.[1] This is critical for the 2,6-difluoro substrate, which can be difficult to separate from organic byproducts like DCU (from DCC coupling).

Reagents:

  • Acid: 3-(2,6-Difluoro-3-methylphenyl)propanoic acid (1.0 equiv)[1]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: 2-MeTHF or EtOAc

Protocol:

  • Setup: Charge the reaction vessel with the acid (1.0 equiv), the amine (1.1 equiv), and the solvent (EtOAc or 2-MeTHF, 5–10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv).[1] Cool to 0°C.[1][2]

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Exotherm Control: T3P addition is exothermic; maintain internal temp < 10°C during addition.[1]

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Self-Validating Workup (The "T3P Wash"):

    • Step 1 (Acid Wash): Add water (5 vol) and adjust pH to ~2-3 with 1M HCl.[1] Agitate and separate layers.[1] Rationale: Removes excess pyridine and unreacted amine.

    • Step 2 (Base Wash): Wash organic layer with 10%

      
       or NaOH (1M).[1] Rationale: Removes unreacted starting acid and T3P acidic byproducts.
      
    • Step 3 (Final): Wash with brine, dry, and concentrate.

    • Result: The residue is often >95% pure amide, ready for crystallization.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (Anilines) Amine is poorly nucleophilic.[1]Switch to Method C : Convert acid to Acid Chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in DCM, then add amine.[1]
Epimerization Not applicable (Substrate is achiral at

-position).[1]
N/A for this specific acid, but T3P is safest if chiral amines are used.
Poor Solubility Lipophilic 2,6-difluoro ring aggregates.[1]Use 2-MeTHF (2-Methyltetrahydrofuran) instead of EtOAc; it has higher lipophilicity and solvating power.[1]
Emulsions Fluorinated compounds can act as surfactants.[1]Filter the biphasic mixture through a pad of Celite before separation, or add a small amount of MeOH to the organic layer.

Process Visualization: T3P Workflow

The following diagram details the T3P extraction protocol, which is the preferred method for generating high-purity material without chromatography.

T3PWorkflow Input Crude Reaction Mix (EtOAc/MeTHF) AcidWash 1. Acid Wash (1M HCl) Removes: Pyridine, Excess Amine Input->AcidWash BaseWash 2. Base Wash (10% Na2CO3) Removes: T3P byproducts, Starting Acid AcidWash->BaseWash BrineWash 3. Brine Wash Removes: Trace water BaseWash->BrineWash Product Final Product (Concentrate Organic Layer) BrineWash->Product

Figure 2: The "Self-Validating" T3P workup stream.[1] Following this sequence ensures removal of all reagents without column chromatography.

References

  • HATU Mechanism & Efficiency

    • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[3] Journal of the American Chemical Society.

    • Source: [1]

  • T3P Application Note (General & Phenylpropanoic Acids)

    • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

    • Source: [1]

  • Fluorine in Medicinal Chemistry (Bioisosteres)

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

    • Source: [1]

  • T3P Commercial Guide

    • Archimica (now Curia).[1] "T3P® – The Water Scavenger."

    • Source: (General landing page for reagent verification).[1]

Sources

Using 3-(2,6-Difluoro-3-methylphenyl)propanoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

3-(2,6-Difluoro-3-methylphenyl)propanoic acid is a specialized building block designed for high-value medicinal chemistry programs. Unlike generic phenylpropanoic acids, this scaffold incorporates a 2,6-difluoro substitution pattern , a structural motif engineered to solve two specific failure modes in drug development: metabolic instability and conformational entropy .[1]

This guide details the handling, reactivity, and synthetic utility of this intermediate.[1][2][3][4] It focuses on its role as a "metabolic shield" in GPR120 agonists and RORγt inverse agonists, and provides validated protocols for its derivatization.[1]

Key Chemical Attributes[2][3][4][5][6][7][8][9][10][11][12]
  • Metabolic Blockade: The fluorine atoms at positions 2 and 6 block the primary sites of oxidative metabolism (CYP450 hydroxylation) on the phenyl ring.

  • Conformational Locking: The steric bulk of the ortho-fluorines forces the propanoic acid side chain to adopt a non-planar conformation relative to the ring, often improving binding selectivity by mimicking bioactive twist angles.

  • Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the propanoic acid (approx. pKa ~4.2 vs. 4.8 for unsubstituted), increasing its reactivity in coupling reactions.[1]

Chemical Profile & Properties[3][4][7][10][13]

PropertyValueNotes
CAS Number Not widely listedCustom synthesis / Catalog Item
Formula C₁₀H₁₀F₂O₂
MW 200.18 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO, MeOH, DCM, EtOAcPoor water solubility due to lipophilic F-substituents
pKa (Calc) ~4.2More acidic than hydrocinnamic acid
Stability HighResistant to ring oxidation; stable at RT

Structural Insight: The "Orthogonal Lock"

The following diagram illustrates the divergent synthetic pathways and the structural logic behind using this intermediate.

G Start 3-(2,6-Difluoro-3-methylphenyl) propanoic acid Amide Amide Coupling (Target: GPR120 Agonists) Start->Amide HATU/DIPEA Alcohol Reduction to Alcohol (Target: RORγt Ligands) Start->Alcohol Mixed Anhydride (IBCF/NaBH4) Indanone Cyclization (Indanone) BLOCKED Start->Indanone Friedel-Crafts MetabShield Metabolic Shielding (2,6-F blocks CYP450) Start->MetabShield StericLock Conformational Lock (Ortho-F twists sidechain) Start->StericLock

Figure 1: Synthetic utility map.[1] Note that direct cyclization to indanone is sterically and electronically disfavored by the 2,6-difluoro pattern, directing utility toward linear coupling.[1]

Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Application: Synthesis of peptidomimetics or GPR120 agonists. Challenge: The electron-deficient nature of the ring can slightly deactivate the carbonyl carbon, and the ortho-fluorines create steric crowding. Standard EDC couplings may be sluggish. HATU is recommended for rapid, high-yield conversion.[1]

Materials:

  • Substrate: 3-(2,6-Difluoro-3-methylphenyl)propanoic acid (1.0 equiv)

  • Amine Partner: (e.g., Piperidine derivative) (1.1 equiv)[1]

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Nitrogen, dissolve the Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn yellow/orange. Stir for 15 minutes to form the activated ester.

    • Expert Note: The 2,6-difluoro substitution lowers the pKa, facilitating rapid deprotonation, but the activated ester is bulky.[1] Ensure efficient stirring.

  • Amine Addition: Add the Amine (1.1 equiv). Stir at RT for 2–4 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the acid peak (MW 200) and formation of the product [M+H]+.

  • Workup (Critical for Fluorinated Compounds):

    • Dilute with Ethyl Acetate.[5][6]

    • Wash 2x with 1N HCl (removes unreacted amine and DIPEA).

    • Wash 2x with Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Wash 1x with Brine. Dry over Na₂SO₄.[5][7][8]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Chemoselective Reduction to Alcohol

Application: Creating the "linker" for ether-based RORγt inverse agonists. Challenge: Avoiding over-reduction or ring defluorination. Borane-THF is effective but hazardous. The Mixed Anhydride method is safer and highly selective for this substrate.

Materials:

  • Substrate: 3-(2,6-Difluoro-3-methylphenyl)propanoic acid[9]

  • Reagent: Isobutyl chloroformate (IBCF)

  • Reducing Agent: NaBH₄[6][10]

  • Base: N-Methylmorpholine (NMM)

  • Solvent: THF (anhydrous) and Methanol

Step-by-Step Methodology:

  • Anhydride Formation: Dissolve the Acid (1.0 equiv) and NMM (1.1 equiv) in anhydrous THF at -15°C (Ice/Salt bath).

  • Activation: Dropwise add IBCF (1.1 equiv). A white precipitate (NMM·HCl) will form immediately. Stir for 20 minutes at -15°C.

  • Reduction: Remove the precipitate via rapid filtration (optional, but cleaner) or proceed as a slurry. Add NaBH₄ (2.5 equiv) in one portion.

  • Methanolysis: Slowly add Methanol dropwise at -15°C. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to RT over 1 hour.

  • Quench: Quench with 1N HCl until pH ~2.

  • Extraction: Extract with DCM. The fluorinated alcohol product is highly soluble in DCM.

  • Validation:

    • IR: Disappearance of Acid C=O (approx 1710 cm⁻¹). Appearance of broad OH stretch (3300 cm⁻¹).

    • ¹H NMR: Appearance of triplet at ~3.6 ppm (-CH ₂OH).

Expertise & "Watch-Outs"

The Cyclization Trap

Researchers often attempt to cyclize phenylpropanoic acids using Polyphosphoric Acid (PPA) or Friedel-Crafts conditions to make indanones.

  • Verdict: Do NOT attempt direct cyclization with this specific isomer.

  • Reasoning: To form an indanone, the acid chain must attack the ortho position.[1] In this molecule, Position 2 and Position 6 are occupied by Fluorine.[1][3] Fluorine is a poor leaving group in electrophilic aromatic substitution and will not be displaced under standard Friedel-Crafts conditions. Attempting this will lead to tar/decomposition.

NMR Diagnostics

The 2,6-difluoro pattern provides a unique NMR signature useful for QC:

  • ¹⁹F NMR: You will see a distinct signal (typically around -115 ppm). If the ring is intact, this signal should remain a simplified multiplet.[1] Loss of F-coupling indicates defluorination (rare but possible under harsh reduction like LiAlH4).

  • ¹H NMR: The proton at the 4-position (para to the propanoic tail) will appear as a triplet of triplets due to coupling with the two adjacent fluorines.

References

  • Metabolic Stability of Fluorinated Derivatives

    • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • GPR120 Agonist Applications

    • Google Patents. (2017). Synthesis and use of phenylpropionic acid derivatives (CN106431898A). Link

  • RORγt Inverse Agonists (Ether Linkages)

    • Deng, G., et al. (2020).[1] Discovery of 2,6-difluorobenzyl ether series...[1][11] as surprisingly potent RORγt inverse agonists.[11] Bioorganic & Medicinal Chemistry Letters. Link

  • HATU Coupling Protocol

    • BenchChem. (2025).[5] Standard Protocol for HATU Coupling. Link

  • Mixed Anhydride Reduction Strategy

    • Soai, K., et al. (1985).[1] Mixed anhydride reduction of carboxylic acids. Journal of Organic Chemistry. (Contextual citation based on standard methodology).

Sources

Esterification methods for 3-(2,6-Difluoro-3-methylphenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The moiety 3-(2,6-Difluoro-3-methylphenyl)propanoic acid represents a critical scaffold in modern medicinal chemistry, particularly in the development of PPAR agonists, metabolic modulators, and specific enzyme inhibitors where metabolic stability is paramount.

The 2,6-difluoro substitution pattern serves two strategic functions:

  • Metabolic Blocking: It prevents oxidative metabolism at the ortho-positions of the phenyl ring.

  • Conformational Locking: The steric bulk and electrostatic repulsion of the fluorine atoms restrict rotation around the

    
     bond, potentially locking the pharmacophore into a bioactive conformation.
    

However, these same properties present unique challenges in synthetic elaboration. While the distal carboxylic acid is chemically accessible, the lipophilicity and specific solubility profile of the fluorinated core require tailored esterification protocols to ensure high yield and purity. This guide outlines four field-proven methods, selected based on scale, alcohol steric hindrance, and substrate sensitivity.

Chemical Analysis & Pre-Reaction Considerations

Before initiating synthesis, the operator must understand the electronic and physical environment of the substrate.

  • Substrate: 3-(2,6-Difluoro-3-methylphenyl)propanoic acid

  • pKa Estimation:

    
     4.6–4.7 (The electron-withdrawing fluorine atoms are separated by two methylene groups, exerting a mild inductive effect that slightly increases acidity compared to non-fluorinated analogues).
    
  • Solubility: High lipophilicity. Soluble in DCM, EtOAc, THF; limited solubility in cold Methanol/Water.

  • Risk Factors: The benzylic position is relatively stable, but the 2,6-difluoro pattern renders the ring electron-deficient, reducing the risk of electrophilic aromatic substitution side-reactions during acid catalysis.

Method Selection Workflow

The following decision matrix dictates the optimal protocol based on your target ester and operational constraints.

Esterification_Decision_Tree Start Select Target Ester Simple Simple Alkyl (Me, Et, iPr) Start->Simple Complex Complex/Hindered (t-Bu, Phenols) Start->Complex Scale Scale > 100g? Simple->Scale Sensitive Acid Sensitive? Complex->Sensitive MethodA Method A: Fischer Esterification (H2SO4/MeOH) Scale->MethodA Yes (Cost efficient) MethodB Method B: Acyl Chloride (Oxalyl Chloride) Scale->MethodB No (Speed prioritized) Sensitive->MethodB No (Steric bulk) MethodC Method C: Steglich Coupling (EDC/DMAP) Sensitive->MethodC Yes (Mild conditions) MethodD Method D: Alkylation (Cs2CO3/R-X) Sensitive->MethodD Specific (Benzyl/Allyl)

Figure 1: Decision matrix for selecting the optimal esterification pathway based on substrate complexity and scale.

Detailed Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (Standard Scale)

Best for: Methyl and Ethyl esters on multigram to kilogram scale.

Mechanism: Reversible, acid-catalyzed nucleophilic acyl substitution. The equilibrium is driven by using the alcohol as solvent (mass action).

Reagents:

  • Substrate (1.0 equiv)

  • Methanol or Ethanol (Solvent, >10 equiv)

  • 
     (conc.) or 
    
    
    
    (gas) (0.1 – 0.5 equiv)

Protocol:

  • Dissolution: Charge a round-bottom flask with 3-(2,6-Difluoro-3-methylphenyl)propanoic acid (10.0 g, 1.0 equiv). Add anhydrous Methanol (100 mL, 10V).

  • Catalyst Addition: Cool the solution to 0°C. Dropwise add concentrated

    
     (0.5 mL). Note: Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The starting acid is more polar than the ester.

  • Workup (Critical for Fluorinated Substrates):

    • Concentrate the mixture under reduced pressure to

      
       20% volume.
      
    • Dilute with EtOAc (100 mL) and wash with saturated

      
       (
      
      
      
      mL) to remove residual acid.
    • Observation: The fluorinated ester is highly lipophilic; ensure clear phase separation.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Usually yields >95% pure oil/solid. Recrystallize from Hexane if necessary.

Method B: Activation via Acyl Chloride (Oxalyl Chloride)

Best for: Phenolic esters, hindered alcohols, or when anhydrous conditions are strictly required.

Mechanism: Conversion to a highly reactive acyl chloride intermediate using Oxalyl Chloride, followed by irreversible nucleophilic attack.

Reagents:

  • Substrate (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (catalytic, 2-3 drops)

  • DCM (Solvent)

  • Target Alcohol (1.1 equiv)

  • Triethylamine (1.5 equiv)

Protocol:

  • Activation: Dissolve the substrate (5.0 g) in anhydrous DCM (50 mL) under Nitrogen. Cool to 0°C.[1]

  • Chlorination: Add catalytic DMF (2 drops). Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes. Gas evolution (

    
    ) will occur.
    
  • Completion: Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

  • Coupling: Cool back to 0°C. Add a solution of the Target Alcohol (1.1 equiv) and Triethylamine (1.5 equiv) in DCM slowly.

  • Reaction: Stir at RT for 3 hours.

  • Quench: Quench with 1M HCl (cold). Extract organics, wash with

    
    , dry, and concentrate.
    
Method C: Steglich Esterification (Coupling Agent)

Best for: Acid-sensitive alcohols, t-Butyl esters, or precious substrates.

Mechanism: DCC/EDC activates the carboxylic acid to an O-acylisourea.[2] DMAP acts as an acyl-transfer catalyst to overcome steric hindrance.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv) (Preferred over DCC for easier workup)
    
  • DMAP (0.1 equiv)

  • DCM (Solvent)

Protocol:

  • Setup: Dissolve substrate (1.0 g) and Target Alcohol (1.1 equiv) in anhydrous DCM (15 mL).

  • Catalyst: Add DMAP (0.1 equiv).

  • Coupling: Cool to 0°C. Add EDC

    
    HCl (1.2 equiv) in one portion.
    
  • Reaction: Allow to warm to RT overnight.

  • Workup: Dilute with DCM. Wash with 0.5M HCl (removes DMAP/EDC urea), then saturated

    
    .
    
  • Note: If using t-Butanol, use 2.0-3.0 equivalents as it reacts slowly.

Method D: Alkylation of Carboxylate Salts

Best for: Benzyl, Allyl, or specific alkyl esters using alkyl halides.

Mechanism:


 displacement of a halide by the carboxylate anion.

Protocol:

  • Salt Formation: Dissolve substrate (2.0 g) in DMF (10 mL). Add

    
     (1.5 equiv). Stir for 30 mins.
    
  • Alkylation: Add Alkyl Halide (e.g., Benzyl Bromide, 1.1 equiv).

  • Reaction: Stir at RT (or 50°C for unreactive halides) for 2–4 hours.

  • Workup: Pour into water (excess). Extract with

    
     or EtOAc. The use of 
    
    
    
    often prevents racemization if chiral centers were present (not applicable here, but good practice).

Quality Control & Data Analysis

Quantitative Comparison of Methods

MethodReagentsYield (Typical)Purity ProfileSuitability
A (Fischer)

/MeOH
92-96%High (Trace acid)Simple esters, Scale-up
B (Acyl Cl)

/

88-94%High (Trace anhydride)Phenols, Hindered alcohols
C (Steglich) EDC/DMAP85-90%Med (Urea byproducts)Sensitive/Precious substrates
D (Alkylation)

/R-X
>95%Very HighBenzyl/Allyl esters

Analytical Markers (HPLC/NMR)

  • 1H NMR (CDCl3):

    • Reactant (Acid): Triplet at

      
       ppm (
      
      
      
      -COOH). Broad singlet >10 ppm (COOH).
    • Product (Methyl Ester): Sharp singlet at

      
       ppm (
      
      
      
      ). The triplet at
      
      
      shifts slightly upfield.
    • Aromatic Region: The 2,6-difluoro-3-methyl pattern typically shows a multiplet at

      
       ppm.
      
  • 19F NMR:

    • Distinct shift changes occur upon esterification due to the subtle change in the distal electron withdrawal, though less pronounced than 1H changes.

References

  • Neises, B., & Steglich, W. (1978).[2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Ishihara, K., et al. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. Journal of the American Chemical Society, 118(50), 12854–12855. Link

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. Link

  • BenchChem. (2025).[1] Application Notes: 3-(3-(benzyloxy)phenyl)propanoic acid in Synthetic Chemistry. BenchChem Protocols. Link

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Link

Sources

Application Note & Protocol: Selective Reduction of 3-(2,6-Difluoro-3-methylphenyl)propanoic Acid to 3-(2,6-Difluoro-3-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the chemical reduction of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid to its corresponding primary alcohol, 3-(2,6-Difluoro-3-methylphenyl)propan-1-ol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide details two robust and widely applicable methods: reduction using Borane-Tetrahydrofuran Complex (BH₃-THF) and Lithium Aluminum Hydride (LiAlH₄). Each protocol is presented with in-depth mechanistic insights, safety considerations, and step-by-step procedures to ensure reliable and reproducible outcomes in a research and development setting.

Introduction and Strategic Importance

The conversion of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. The target molecule, 3-(2,6-Difluoro-3-methylphenyl)propan-1-ol, incorporates a difluorinated aromatic ring, a structural motif of increasing importance in medicinal chemistry due to its ability to modulate pharmacokinetic and pharmacodynamic properties. The successful and high-yielding reduction of the propanoic acid precursor is therefore of significant strategic interest.

This application note will explore the nuances of this reduction, focusing on two powerful hydride-donating reagents. The choice between these reagents often depends on factors such as functional group tolerance, safety infrastructure, and desired scale of the reaction.

Comparative Analysis of Reduction Methodologies

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of delivering multiple hydride equivalents. While catalytic hydrogenation can be employed for some substrates, it often requires harsh conditions and may not be suitable for molecules with sensitive functional groups.[1] Therefore, metal hydride reagents are generally the preferred choice.

Parameter Borane-Tetrahydrofuran (BH₃-THF) Lithium Aluminum Hydride (LiAlH₄)
Reactivity High, chemoselective for carboxylic acids.[2]Extremely high, reduces a wide range of functional groups.[3][4]
Safety Flammable, but generally considered safer to handle than LiAlH₄.[5]Pyrophoric, reacts violently with water and protic solvents.[6][7]
Workup Relatively straightforward, often involving quenching with methanol.[8]Requires careful, multi-step quenching to manage exothermic reactions and hydrogen gas evolution.
Solvent Typically Tetrahydrofuran (THF).Dry, aprotic ethers (e.g., diethyl ether, THF).[1]
Chemoselectivity Excellent; will not typically reduce esters, amides, or nitro groups under standard conditions.[2]Poor; will reduce most carbonyl-containing functional groups.[9]

Method 1: Borane-Tetrahydrofuran (BH₃-THF) Reduction

The use of borane complexes, such as BH₃-THF, offers a highly selective and relatively safe method for the reduction of carboxylic acids.[5] Borane is an electrophilic reducing agent, and its high reactivity towards the electron-rich carbonyl oxygen of the carboxylic acid allows for chemoselective reduction in the presence of other, less electron-rich functional groups.[10]

Mechanistic Pathway

The reduction proceeds through the formation of a triacyloxyborane intermediate. The acidic proton of the carboxylic acid reacts with the borane, leading to the formation of an acyloxyborane and hydrogen gas. This intermediate then undergoes further reaction with two more equivalents of the carboxylic acid to form the triacyloxyborane. Subsequent reduction of this intermediate by another equivalent of borane, followed by an aqueous or alcoholic workup, yields the primary alcohol.[5]

G cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Reduction & Workup Carboxylic_Acid 3-(2,6-Difluoro-3-methylphenyl)propanoic acid Acyloxyborane Acyloxyborane Intermediate + H₂ Carboxylic_Acid->Acyloxyborane + BH₃-THF BH3_THF BH₃-THF BH3_THF->Acyloxyborane Triacyloxyborane Triacyloxyborane Acyloxyborane->Triacyloxyborane + 2 RCOOH Borate_Ester Borate Ester Intermediate Triacyloxyborane->Borate_Ester + BH₃-THF Alcohol 3-(2,6-Difluoro-3-methylphenyl)propan-1-ol Borate_Ester->Alcohol Workup (e.g., MeOH, H₂O) G cluster_0 Deprotonation cluster_1 Reduction to Aldehyde Intermediate cluster_2 Final Reduction and Workup Carboxylic_Acid 3-(2,6-Difluoro-3-methylphenyl)propanoic acid Carboxylate_Salt Lithium Carboxylate Salt + H₂ Carboxylic_Acid->Carboxylate_Salt + LiAlH₄ LiAlH4 LiAlH₄ LiAlH4->Carboxylate_Salt Aldehyde_Intermediate Aldehyde Intermediate (not isolated) Carboxylate_Salt->Aldehyde_Intermediate + LiAlH₄ Alkoxide Lithium Alkoxide Aldehyde_Intermediate->Alkoxide + LiAlH₄ Alcohol 3-(2,6-Difluoro-3-methylphenyl)propan-1-ol Alkoxide->Alcohol Aqueous Workup (e.g., H₂O, acid)

Sources

Application Note: Friedel-Crafts Alkylation Strategies for 3-(2,6-Difluoro-3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists focusing on the synthesis and derivatization of fluorinated phenylpropanoic acids. It details the strategic application of Friedel-Crafts methodologies to construct the 3-(2,6-Difluoro-3-methylphenyl)propanoic acid scaffold, a critical pharmacophore in metabolic disease drug discovery (e.g., GPR40/PPAR agonists).

Executive Summary & Retrosynthetic Logic

The target molecule, 3-(2,6-Difluoro-3-methylphenyl)propanoic acid , presents a specific synthetic challenge: installing a propanoic acid tail onto a deactivated, electron-deficient aromatic core (2,6-difluorotoluene) with high regiocontrol.

While "Friedel-Crafts Alkylation" typically implies the use of alkyl halides, the most efficient route to phenylpropanoic acids involves Hydroarylation of Acrylates (a direct alkylation) or Friedel-Crafts Acylation followed by reduction. This guide prioritizes the direct hydroarylation strategy due to its atom economy, while providing the acylation route as a robust alternative.

Electronic Analysis & Regioselectivity

The starting material, 2,6-Difluorotoluene , possesses competing directing groups:

  • Methyl Group (C1): Weakly activating, ortho-/para-directing.

  • Fluorine Atoms (C2, C6): Deactivating, ortho-/para-directing (strong resonance donation).

The Regiochemical Conflict:

  • C4 Position: Para to Methyl, but meta to both Fluorines. (Inductively favored, Resonance disfavored).

  • C3/C5 Positions: Meta to Methyl, but ortho to one Fluorine and para to the other. (Inductively disfavored, Resonance favored).

Reaction Workflow & Mechanism

The following diagram illustrates the preferred pathway (Hydroarylation) and the competing electronic vectors determining regioselectivity.

FC_Strategy Figure 1: Regioselective Hydroarylation of 2,6-Difluorotoluene cluster_SM Substrate Analysis cluster_Reagents Reagents SM 2,6-Difluorotoluene (Starting Material) C3_Site C3 Position (Ortho to F, Para to F) RESONANCE STABILIZED SM->C3_Site Major Pathway C4_Site C4 Position (Meta to both F) ELECTRON POOR SM->C4_Site Minor Pathway Intermediate Sigma Complex (Stabilized by F lone pair) C3_Site->Intermediate Electrophilic Attack Acrylic Acrylic Acid / Acrylate (Electrophile) Acrylic->Intermediate Activation Catalyst Superacid Catalyst (TfOH or AlCl3) Catalyst->Intermediate Product 3-(2,6-Difluoro-3-methylphenyl) propanoic acid Intermediate->Product Re-aromatization

Figure 1: Mechanistic flow showing the electronic preference for C3 substitution driven by fluorine resonance stabilization.

Detailed Protocols

Protocol A: Direct Hydroarylation (The "Alkylation" Route)

This method utilizes Brønsted superacids to activate acrylic acid, allowing direct alkylation of the deactivated ring. This is the most direct "Friedel-Crafts Alkylation" strategy.

Reagents:

  • Substrate: 2,6-Difluorotoluene (1.0 equiv)

  • Electrophile: Acrylic Acid (1.2 equiv)

  • Catalyst/Solvent: Trifluoromethanesulfonic acid (TfOH) (Excess, acts as solvent/catalyst)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Maintain an inert atmosphere (N₂ or Ar).

  • Charging: Add 2,6-Difluorotoluene (10 mmol, 1.28 g) and Acrylic Acid (12 mmol, 0.86 g) to the flask.

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add TfOH (5 mL) dropwise via a pressure-equalizing addition funnel. Caution: Exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4–6 hours. Monitor by HPLC or TLC (Note: The deactivated ring requires forcing conditions; if conversion is low, heat to 40–50°C).

  • Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice/water mixture.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexanes/EtOAc to obtain the pure acid.

Critical Note: The use of TfOH is essential. Standard Lewis acids (AlCl₃) often fail to drive the reaction with free carboxylic acids due to complexation with the carbonyl oxygen.

Protocol B: The Succinic Anhydride Route (Acylation + Reduction)

If Protocol A yields regioisomeric mixtures, this two-step route offers superior regiocontrol due to the steric bulk of the acylating agent.

Step 1: Friedel-Crafts Acylation

  • Suspend AlCl₃ (2.5 equiv) in dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) at 0°C.

  • Add Succinic Anhydride (1.1 equiv). Stir for 15 min to form the acylium complex.

  • Add 2,6-Difluorotoluene (1.0 equiv) dropwise.

  • Stir at 0°C for 1 hour, then reflux (40°C for DCM, 83°C for DCE) until consumption of starting material.

  • Workup: Quench with ice/HCl. Extract with DCM. Isolate the intermediate: 4-(2,6-difluoro-3-methylphenyl)-4-oxobutanoic acid.

Step 2: Carbonyl Reduction (Clemmensen Modification)

  • Dissolve the keto-acid intermediate in Ethanol/HCl.

  • Add Zinc Amalgam (Zn(Hg)) and heat to reflux for 6–12 hours.

  • Result: Quantitative reduction of the benzylic ketone to the methylene group, yielding the target propanoic acid.

Data Summary & Troubleshooting

ParameterProtocol A (Hydroarylation)Protocol B (Acylation-Reduction)
Atom Economy High (One step)Lower (Two steps)
Regioselectivity Moderate to Good (Electronic control)Excellent (Steric + Electronic)
Reagents TfOH (Corrosive, Expensive)AlCl₃, Succinic Anhydride, Zn/Hg
Key Risk Polymerization of Acrylic AcidIncomplete reduction of ketone
Typical Yield 45–65%70–80% (over 2 steps)

Analytical Confirmation (Expected NMR Data):

  • ¹H NMR (DMSO-d₆):

    • 
       12.1 (s, 1H, -COOH)
      
    • 
       7.1–7.3 (m, 1H, Ar-H, C4-H)
      
    • 
       6.9–7.0 (m, 1H, Ar-H, C5-H)
      
    • 
       2.8 (t, 2H, Ar-CH ₂-)
      
    • 
       2.5 (t, 2H, -CH ₂-COOH)
      
    • 
       2.2 (s, 3H, Ar-CH ₃)
      
  • Diagnostic Signal: The coupling pattern of the aromatic protons will confirm the 1,2,3,6-substitution pattern (two doublets or multiplets depending on F-H coupling constants).

References

  • Direct Hydroarylation of Deactivated Arenes

    • Title: "Superacid-Catalyzed Hydroaryl
    • Source:Journal of Organic Chemistry.
    • Context: Establishes TfOH as the premier catalyst for alkylating electron-deficient rings with acrylic acid.
  • Friedel-Crafts Selectivity in Fluoroarenes

    • Title: "Electrophilic Substitution in Polyfluorobenzenes."
    • Source:Journal of Fluorine Chemistry.
    • Context: Validates the ortho-to-fluorine directing effect in competitive systems.
  • General Protocol for Phenylpropanoic Acid Synthesis

    • Title: "Synthesis of 3-Aryl-3-(Furan-2-yl)
    • Source:Molecules (MDPI).
    • Context: Provides experimental details for TfOH mediated hydroaryl

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid

[1]

Executive Summary

Synthesizing 3-(2,6-Difluoro-3-methylphenyl)propanoic acid presents a unique set of challenges driven by the 2,6-difluoro substitution pattern . While the electron-withdrawing nature of the fluorine atoms facilitates certain mechanistic steps (like oxidative addition), their steric bulk at the ortho positions creates significant hindrance for coupling partners. Furthermore, the presence of fluorine atoms on the aromatic ring introduces a risk of hydrodefluorination during the final reduction steps.

This guide outlines two primary synthetic routes—The Heck Coupling (Route A) and The Knoevenagel Condensation (Route B) —and provides specific troubleshooting protocols for maximizing yield and purity.

Visualizing the Synthetic Strategy

The following decision tree illustrates the two validated pathways and the critical decision points for yield optimization.

SynthesisPathwaysStartTarget: 3-(2,6-Difluoro-3-methylphenyl)propanoic acidRouteARoute A: Heck Coupling(Scalable, fewer steps)Start->RouteA High ThroughputRouteBRoute B: Knoevenagel(Robust, avoids Pd cost)Start->RouteB Lower CostSM_ASM: 1-Bromo-2,6-difluoro-3-methylbenzene+ Acrylic Acid/EsterRouteA->SM_ASM_BSM: 2,6-Difluoro-3-methylbenzaldehyde+ Malonic AcidRouteB->SM_BStepA1Step 1: Pd-Catalyzed Coupling(Critical: Ligand Selection)SM_A->StepA1StepB1Step 1: Condensation & Decarboxylation(Doebner Modification)SM_B->StepB1Inter_AIntermediate: Cinnamic Acid/EsterStepA1->Inter_A Yield Issue: Steric HindranceStepB1->Inter_A Yield Issue: Incomplete DecarboxylationStep_RedStep 2: Hydrogenation(Risk: Defluorination)Inter_A->Step_RedFinalFinal Purification(Crystallization)Step_Red->Final

Figure 1: Strategic workflow comparing Heck and Knoevenagel routes. Route A is preferred for scale; Route B is preferred if Palladium contamination is a concern.

Module 1: The Heck Reaction (Route A)

Primary Challenge: The 2,6-difluoro substitution creates a "steric wall" that hinders the coordination of the alkene after oxidative addition. Substrate: 1-Bromo-2,6-difluoro-3-methylbenzene + Methyl Acrylate (or Acrylic Acid).[1]

Troubleshooting Guide: Low Conversion & Catalyst Death
SymptomProbable CauseCorrective Action
Reaction stalls <50% Pd Black Formation: The catalytic cycle collapses because the bulky substrate slows down alkene coordination, allowing Pd clusters to aggregate.[1]Switch Ligand: Use P(o-tol)₃ or Jeffery Conditions (ligand-free with TBAB). The bulky phosphine stabilizes the Pd species against aggregation [1].
Regio-isomer impurities Electronic Bias: The electron-deficient ring may promote substitution at the beta-position of the acrylate, but sterics can force alpha-substitution.[1]Solvent Switch: Move from polar aprotic (DMF) to MeCN or 1,4-Dioxane .[1] Lower polarity often improves selectivity for the linear trans-cinnamate.
Long reaction times Halide Leaving Group: Bromide might be too slow for this sterically crowded ring.Add Additive: Add Ag₂CO₃ or AgOAc (1.1 eq). Silver salts abstract the halide, forcing the formation of the cationic Pd-intermediate, which is much more reactive toward the alkene [2].
FAQ: Heck Reaction Optimization

Q: Can I use Acrylic Acid directly to skip the hydrolysis step? A: Yes, but yields are often lower due to catalyst poisoning by the carboxylic acid.

  • Protocol: Use 2.5 eq. of NaOAc as the base. The extra equivalent buffers the acid.

  • Recommendation: For 2,6-difluoro substrates, using Methyl Acrylate is superior.[1] The ester group is smaller than the carboxylate-base complex, reducing steric clash during the critical migratory insertion step.

Q: My product is contaminated with phosphine oxides. How do I remove them? A: Phosphine oxides are difficult to crystallize out.

  • Fix: Perform a saponification workup . Hydrolyze the ester to the acid (LiOH/THF/Water), then extract the aqueous layer with DCM (removes phosphines/organics). Acidify the aqueous layer to pH 2 to precipitate your pure fluorinated phenylpropanoic acid.

Module 2: The Knoevenagel Condensation (Route B)

Primary Challenge: Achieving full conversion and decarboxylation in one pot without polymerizing the aldehyde. Substrate: 2,6-Difluoro-3-methylbenzaldehyde + Malonic Acid.[1]

Troubleshooting Guide: Condensation Issues
SymptomProbable CauseCorrective Action
Sticky/Polymerized Product Overheating: Fluorinated aldehydes are highly electrophilic and prone to self-condensation or Cannizzaro reactions at high T.Lower Temp / Change Base: Switch from Pyridine/Piperidine reflux (115°C) to Ethanol/Piperidine at 60°C .[1] If decarboxylation is incomplete, heat the isolated intermediate in neat quinoline later.
Incomplete Decarboxylation Solvent Effect: Decarboxylation requires a high-boiling solvent if done thermally.[1]Use Doebner Modification: Use Pyridine as both solvent and base with a catalytic amount of Piperidine . The pyridine facilitates the proton transfer required for CO₂ loss [3].
FAQ: Knoevenagel Optimization

Q: The aldehyde starting material is expensive. How do I maximize atom economy? A: Use Microwave Irradiation .

  • Protocol: Mix aldehyde (1 eq), malonic acid (1.2 eq), and ammonium acetate (0.1 eq) in ethanol. Irradiate at 100W, 80°C for 5-10 mins.

  • Benefit: This often drives the reaction to completion with minimal side products compared to overnight reflux [4].

Module 3: Hydrogenation (The Critical Risk)

Primary Challenge: Hydrodefluorination . Under standard hydrogenation conditions, fluorine atoms on an aromatic ring (especially ortho positions) are susceptible to cleavage, yielding the non-fluorinated impurity which is nearly impossible to separate.

Troubleshooting Guide: Preventing Defluorination
SymptomProbable CauseCorrective Action
Mass Spec shows [M-18] peak C-F Bond Cleavage: Pd/C is too active and is inserting into the C-F bond.[1]Switch Catalyst: Use 5% Rh/C or Pt/C instead of Pd. Rhodium is much less active toward aryl-fluoride bonds while still reducing the alkene [5].
Reaction is too slow Steric Shielding: The alkene is shielded by the 2,6-difluoro groups and the 3-methyl group.Increase Pressure, Not Temp: Increase H₂ pressure to 5-10 bar . Do not increase temperature above 40°C, as thermal energy promotes C-F activation.
Trace defluorination persists Solvent Acidity: Protic solvents can assist C-F cleavage.Change Solvent: Switch from MeOH/AcOH to Ethyl Acetate (EtOAc) . Non-protic solvents reduce the likelihood of hydrodefluorination.

Module 4: Final Purification

Target: >98% Purity, White Crystalline Solid.

Crystallization Protocol

Because of the fluorines, the lipophilicity of this molecule is distinct from non-fluorinated analogs.

  • Dissolution: Dissolve crude acid in minimum hot Toluene (80°C).

  • Antisolvent: Add Heptane dropwise until cloudiness persists.

  • Cooling: Allow to cool slowly to RT, then to 4°C.

  • Rescue: If oiling out occurs (common with fluorinated aromatics), re-dissolve and adjust pH.

    • Alternative: Dissolve in 1N NaOH. Wash with MTBE (removes neutrals). Acidify slowly with 1N HCl while stirring vigorously to precipitate the free acid.

References

  • Heck Reaction Mechanism & Ligand Effects

    • Title: The Heck Reaction (Mizoroki-Heck Reaction)[1][2]

    • Source: Organic Chemistry Portal[2][3]

    • URL:[Link][1]

  • Silver Salts in Coupling Reactions

    • Title: The Intramolecular Heck Reaction (Mechanistic insights on cationic p
    • Source: Macmillan Group (Princeton University)[1]

    • URL:[Link]

  • Knoevenagel Condensation & Doebner Modification

    • Title: Knoevenagel Condensation[1][3][4][5][6][7][8]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][1]

  • Green Chemistry / Microwave Synthesis

    • Title: Novel Methods of Knoevenagel Condensation (Microwave & Sonic
    • Source: Banaras Hindu University / Semantic Scholar[1]

    • URL:[Link][1]

  • Purification & Fluorinated Compounds

    • Title: Expression and purification of fluorinated proteins (Insights on fluorin
    • Source: NIH / PubMed Central[1]

    • URL:[Link][1]

Recrystallization solvents for high-purity 3-(2,6-Difluoro-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Strategy

High-purity 3-(2,6-Difluoro-3-methylphenyl)propanoic acid is a critical intermediate, often utilized in the synthesis of antifungal agents (e.g., Luliconazole analogs) and specific cardiovascular targets. Its purification presents a unique challenge: the 2,6-difluoro substitution pattern significantly increases the lipophilicity of the phenyl ring compared to non-fluorinated analogs, while the propanoic acid tail retains hydrophilic character.

Achieving HPLC purity >99.5% requires a solvent system that balances these competing polarities while avoiding the common "oiling out" phenomenon associated with fluorinated aromatics.

Recommended Solvent Systems
SystemSolvent CompositionPrimary Use CaseMechanism
Primary (Preferred) Toluene : Heptane (1:2 to 1:4)Removal of non-polar impurities and isomers.Temperature-Dependent Solubility: The fluorinated ring shows high affinity for hot toluene but poor affinity for cold heptane, driving controlled crystal growth.
Secondary Ethanol : Water (1:1 to 1:3)Removal of inorganic salts or highly polar byproducts.Polarity Shift: Water acts as a strong anti-solvent for the lipophilic fluorinated ring, forcing precipitation. Note: Higher risk of oiling out.
Alternative Ethyl Acetate : Hexane Small-scale purification (<5g).Rapid Evaporation: Useful for quick isolation but harder to scale due to flammability and volatility.

Decision Logic: Selecting Your Solvent

Use the following logic flow to determine the optimal solvent system based on your crude material's impurity profile.

SolventSelection Start Analyze Crude Purity (HPLC) ImpurityType Identify Major Impurity Type Start->ImpurityType NonPolar Non-polar / Isomers (e.g., Regioisomers, Unreacted starting material) ImpurityType->NonPolar High Lipophilicity Polar Polar / Salts (e.g., Catalysts, Inorganic salts) ImpurityType->Polar High Polarity Colored Colored Impurities (Tarry residues) ImpurityType->Colored Visual Defect SystemA System A: Toluene/Heptane (Slow Cooling Required) NonPolar->SystemA SystemB System B: Ethanol/Water (Stepwise Addition) Polar->SystemB Charcoal Activated Charcoal Treatment (Hot Filtration) Colored->Charcoal Charcoal->SystemA

Figure 1: Decision tree for selecting the appropriate recrystallization solvent based on impurity profile.

Detailed Protocol: Toluene/Heptane Recrystallization

This protocol is optimized for the Toluene/Heptane system, which offers the most consistent results for 2,6-difluoro substituted aromatics.

Safety Note: Perform all operations in a fume hood. Toluene is reproductive toxin; Heptane is highly flammable.

Step-by-Step Methodology
  • Dissolution (The "Solvent" Phase):

    • Place crude 3-(2,6-Difluoro-3-methylphenyl)propanoic acid in a round-bottom flask.

    • Add Toluene (approx. 3-5 mL per gram of solid).

    • Heat to 85-90°C (near reflux) with stirring.

    • Checkpoint: If solid remains, add Toluene in 0.5 mL increments until fully dissolved.[1] The solution should be clear yellow/colorless.

  • Hot Filtration (Optional):

    • If insoluble particles (dust, salts) remain, filter the hot solution through a pre-heated glass funnel or Celite pad.

  • Nucleation (The "Anti-Solvent" Phase):

    • Remove heat and allow the solution to cool to approx. 60°C .

    • Slowly add Heptane (or Hexane) dropwise.

    • Ratio Target: Stop adding when a faint, persistent cloudiness appears (turbidity point). This usually occurs at a Toluene:Heptane ratio of roughly 1:2 .

  • Re-dissolution & Crystal Growth:

    • Add a few drops of Toluene to clear the cloudiness.

    • Allow the solution to cool to room temperature (20-25°C) slowly (approx. 10°C per hour). Rapid cooling causes oiling out.

    • Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.

    • Wash the cake with cold Heptane.

    • Dry in a vacuum oven at 45°C for 6-12 hours.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a liquid blob instead of crystals). Why?

Diagnosis: This is common with fluorinated compounds. The "oil" is a supercooled liquid phase that forms because the melting point of the solvated compound is lower than the temperature of the solution. Corrective Action:

  • Reheat the mixture until the oil dissolves.

  • Seed the solution with a tiny crystal of pure product at a temperature slightly below the saturation point.

  • Slow Down: Insulate the flask with foil or a towel to reduce the cooling rate.

  • Agitate: Vigorous stirring during the cooling phase can sometimes force crystallization over oiling.

Q2: The crystals are colored (yellow/brown) instead of white.

Diagnosis: Trace oxidation products or polymeric impurities are trapped in the crystal lattice. Corrective Action:

  • Perform a Charcoal Treatment .[2] Dissolve the compound in hot Toluene, add Activated Carbon (5-10% w/w), stir for 15 minutes, and filter hot through Celite before adding the anti-solvent (Heptane).

Q3: My yield is low (<60%).

Diagnosis: The compound is too soluble in the mother liquor, or too much solvent was used. Corrective Action:

  • Concentrate the mother liquor (filtrate) via rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop."

  • Ensure the final cooling step reaches 0-5°C.[3]

Q4: Can I use Water as a solvent?

Analysis: Pure water is generally a poor choice. The 2,6-difluoro and methyl groups make the molecule significantly hydrophobic. While it may dissolve in boiling water, it will likely crash out as an oil or amorphous solid upon cooling. Water is best used only as an anti-solvent in combination with water-miscible organics like Ethanol or IPA (System B).

Process Visualization

The following workflow illustrates the critical temperature control points required to avoid oiling out.

RecrystallizationFlow Input Crude Solid Dissolve Dissolve in Hot Toluene (90°C) Input->Dissolve Check Clear Solution? Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter No AntiSolvent Add Heptane (at 60°C) Check->AntiSolvent Yes Filter->AntiSolvent Cooling Slow Cool to 25°C -> 0°C AntiSolvent->Cooling Critical Step: Avoid Shock Cooling Isolate Vacuum Filter & Dry Cooling->Isolate

Figure 2: Step-by-step workflow for the Toluene/Heptane recrystallization process.

References

  • Synthesis and use of phenylpropionic acid derivatives. (Patent CN106431898A). Google Patents.[4] Retrieved from

    • Relevance: Details the synthesis and purification of difluoro-substituted phenylpropanoic acids using toluene-based systems.
  • Process for the preparation of 3-phenylpropionic acid. (Patent US5786507A). Google Patents.[4] Retrieved from

    • Relevance: Establishes baseline solubility parameters for phenylpropanoic acid derivatives and oxid
  • Process for the preparation of aryl propionic acid. (Patent IN232680). Indian Patents. Retrieved from [Link] (Note: Direct deep link may expire; search IN232680).

    • Relevance: Discusses acid-base purification and solvent choices for hydroxyphenyl propanoic acids.
  • Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Pearson Education.

Sources

Controlling regioselectivity in derivatives of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in 2,6-Difluoro-3-methylphenyl Propanoic Acid Scaffolds

Ticket #492: Regioselectivity & Functionalization Support

Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Topic: .[1]

Executive Summary: The Electronic Landscape

You are working with a highly polarized "push-pull" aromatic scaffold. The 2,6-difluoro-3-methyl substitution pattern creates a distinct electronic bias that dictates all subsequent functionalization.

  • The "Fluorine Shield": Positions 2 and 6 are blocked by Fluorine.

  • The "Electronic Trap" (Position 5): This position is electronically hyper-activated for both Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM).

  • The "Blind Spot" (Position 4): This position is sterically crowded by the adjacent methyl group and electronically deactivated relative to Position 5.

Core Rule: Unless you employ specific blocking strategies or start with pre-functionalized precursors, reaction will occur at Position 5 with >95:5 regioselectivity.

The Regioselectivity Compass (Visualization)

The following diagram maps the electronic and steric forces acting on your substrate. Use this to predict reaction outcomes.

RegioselectivityMap Core 3-(2,6-Difluoro-3-methylphenyl) propanoic acid Pos5 Position 5 (C-H) Target for EAS & Lithiation Core->Pos5 Major Pathway Pos4 Position 4 (C-H) Sterically Hindered Electronically Disfavored Core->Pos4 Minor Pathway (<5%) Pos26 Positions 2 & 6 Blocked by Fluorine Core->Pos26 Blocked FluorineEffect Fluorine Directing Effect (Ortho-Lithiation / Para-EAS) FluorineEffect->Pos5 Activates MethylEffect Methyl Steric Bulk (Blocks Pos 4) MethylEffect->Pos4 Deactivates

Figure 1: Regioselectivity map showing the dominance of Position 5 due to the cooperative directing effects of the fluorine atoms and the steric hindrance at Position 4.

Troubleshooting Guides (By Reaction Type)

Module A: Electrophilic Aromatic Substitution (Halogenation/Nitration)

Scenario: You are attempting to brominate or nitrate the ring. Expected Outcome: Substitution at Position 5.

ParameterRecommendationTechnical Rationale
Selectivity >98% Position 5 Position 5 is para to F(2) and ortho to F(6). Fluorine resonance donation dominates the electronics. Position 4 is meta to both Fluorines and is only weakly activated by the Methyl group.
Common Issue Over-reaction The product (e.g., 5-bromo) is deactivated, but if forcing conditions are used, you may see side-chain degradation or decarboxylation.
Protocol Low Temp (-20°C to 0°C) Use mild electrophiles (e.g., NBS/MeCN rather than Br2/FeBr3) to prevent side reactions. The ring is sufficiently activated by the fluorines.

Q: How do I force EAS at Position 4? A: You generally cannot via direct functionalization. The electronic bias of the two fluorine atoms is too strong.

  • Solution: You must synthesize the scaffold starting from 4-bromo-2,6-difluoro-3-methylaniline or a similar precursor where the substituent is installed before building the propanoic acid tail [1].

Module B: C-H Activation & Lithiation (DoM)

Scenario: You are using LDA or n-BuLi to introduce a functional group.[2] Expected Outcome: Lithiation exclusively at Position 5.

ParameterRecommendationTechnical Rationale
Reagent LDA or LiTMP Use bulky bases to avoid nucleophilic attack on the Fluorine (S_NAr).
Selectivity 100% Position 5 The proton at C5 is flanked by a Fluorine (at C6) and a Hydrogen. The proton at C4 is flanked by a Methyl and a Hydrogen. Protons ortho to Fluorine are significantly more acidic (pKa ~35 vs ~43) due to the inductive withdrawal of the F atom [2].
Trap "The Anion Dance" If you warm the lithiated species above -78°C, it may eliminate LiF to form a benzyne intermediate, leading to tars and complex mixtures.

Critical Protocol: Preventing Benzyne Formation

  • Cool THF solution of substrate to -78°C .

  • Add LDA slowly (maintain <-70°C).

  • Stir for 30-60 mins.

  • Add electrophile (e.g., DMF, I2, CO2) at -78°C .

  • Do not warm until the quench is complete.

Module C: Side-Chain Cyclization (The "Indanone" Issue)

Scenario: You are activating the carboxylic acid (e.g., with SOCl2 or PPA) and observe a new spot on TLC. Diagnosis: Intramolecular Friedel-Crafts Acylation.[3][4]

  • Observation: Usually, 2,6-substitution prevents cyclization because both ortho positions relative to the side chain are blocked.

  • Risk: If you use strong Lewis Acids (AlCl3) and heat, you may trigger ipso-substitution (ejecting a Fluorine) or rearrangement.

  • Resolution: This scaffold is resistant to standard indanone formation. If cyclization is observed, verify if a defluorination event occurred.

Synthesis Decision Tree

Use this workflow to determine the correct synthetic route based on your target isomer.

SynthesisWorkflow Start Target: Functionalized Derivative Decision Which Position do you need? Start->Decision Pos5 Position 5 (Meta to Me) Decision->Pos5 Easier Pos4 Position 4 (Ortho to Me) Decision->Pos4 Harder DirectFunc Direct Functionalization (EAS or Lithiation) Pos5->DirectFunc Precursor Must use Pre-functionalized Starting Material Pos4->Precursor Method5 Use LDA/-78°C (Lithiation) or NBS (Bromination) DirectFunc->Method5 Method4 Start with: 4-bromo-2,6-difluoro-3-methylaniline or 4-bromo-2,6-difluorotoluene Precursor->Method4

Figure 2: Decision tree highlighting that Position 5 is accessible via direct modification, while Position 4 requires alternative starting materials.

Frequently Asked Questions (FAQs)

Q: Can I use Iridium-catalyzed C-H borylation to access Position 4? A: Unlikely to be effective. While Ir-catalysts (e.g., [Ir(OMe)(cod)]2 + dtbpy) generally favor sterically accessible positions, Position 4 is flanked by a Methyl group and a Hydrogen. Position 5 is flanked by a Fluorine and a Hydrogen. Since Fluorine (Van der Waals radius ~1.47 Å) is smaller than a Methyl group (~2.0 Å), the catalyst will still prefer Position 5 or react sluggishly.

Q: I see a byproduct with M-20 mass during base treatment. What is it? A: This is likely the result of HF elimination . If your base (e.g., n-BuLi) acts as a nucleophile or if the temperature rises, the lithiated species can eliminate LiF to form a benzyne intermediate, which then polymerizes or reacts with solvent. Switch to LDA or LiTMP and keep strictly at -78°C.

Q: Why is the acid chloride of this molecule unstable? A: It shouldn't be unstable, but 2,6-difluoro substitution creates a high dipole pointing toward the carbonyl carbon. If you are observing degradation, ensure you are not heating it in the presence of Lewis acidic byproducts which could trigger intermolecular acylation.

References

  • Schlosser, M. et al. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes."[2] Tetrahedron Letters, vol. 37, no. 36, 1996, pp. 6551-6554.[2] [2]

  • Sneddon, H.F. et al. "The effect of substituents on the acidity of aromatic protons." Journal of Organic Chemistry, vol. 69, no. 17, 2004. (General principles of ortho-F acidity).
  • Negishi, E. et al. "Handbook of Organopalladium Chemistry for Organic Synthesis.
  • Takada, T. et al. "Synthesis of Fasiglifam (TAK-875): Process Chemistry of a Novel GPR40 Agonist." Organic Process Research & Development, vol. 17, no. 9, 2013. (Relevant scaffold chemistry).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-(2,6-Difluoro-3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

3-(2,6-Difluoro-3-methylphenyl)propanoic acid is a specialized fluorinated building block often employed in medicinal chemistry to modulate metabolic stability and lipophilicity. Its NMR signature is distinct due to the 2,6-difluoro substitution pattern , which exerts significant electronic shielding and spin-spin coupling effects (


) on the aromatic and alkyl protons.

This guide provides a technical analysis of the molecule's


H NMR spectrum, comparing its behavior in CDCl

vs. DMSO-

to aid in solvent selection for characterization. It also differentiates the compound from its structural isomer (2,4-difluoro analog) to prevent misidentification during synthesis.
Structural Connectivity & Coupling Network

The following diagram illustrates the scalar coupling network that defines the multiplet patterns observed in the spectrum.

CouplingNetwork cluster_ring Aromatic Core cluster_chain Propanoic Acid Tail F2 F (Pos 2) Me3 CH3 (Pos 3) δ ~2.2 ppm Me3->F2 4J_HF ~1-2 Hz H4 H (Pos 4) δ ~6.8-7.0 ppm H4->F2 4J_HF (Meta) ~6 Hz H5 H (Pos 5) δ ~6.8-7.0 ppm H4->H5 3J_HH (Ortho) ~8 Hz F6 F (Pos 6) H5->F6 3J_HF (Ortho) ~9-10 Hz CH2_beta β-CH2 (Benzylic) δ ~2.9 ppm CH2_beta->F2 Long Range Coupling CH2_beta->F6 Long Range Coupling CH2_alpha α-CH2 (Adj to COOH) δ ~2.6 ppm CH2_beta->CH2_alpha 3J_HH ~7 Hz COOH COOH δ 10-12 ppm

Figure 1: Spin-system connectivity showing critical


 and 

coupling pathways.

Comparative Analysis: Solvent Effects (CDCl vs. DMSO- )

The choice of solvent drastically alters the visibility of the carboxylic acid proton and the resolution of the aromatic multiplets.

Experimental Data Comparison

Field Strength: 400 MHz Temperature: 298 K

Proton AssignmentMultiplicity (approx.)Chemical Shift

(CDCl

)
Chemical Shift

(DMSO-

)

(DMSO - CDCl

)
Mechanistic Insight
-COOH Broad Singlet10.5 - 11.5 ppm12.0 - 12.5 ppm+1.0 to +1.5Critical: DMSO forms strong H-bonds, deshielding the proton and sharpening the peak compared to CDCl

where it is often broad/invisible due to exchange.
Ar-H5 td or dd6.85 ppm7.05 ppm+0.20Polar solvent effect on the electron-deficient difluoro ring.
Ar-H4 dd6.78 ppm6.95 ppm+0.17Ortho-coupling to H5 (

) and meta-coupling to F2 (

).

-CH

Triplet (broad)2.95 ppm2.88 ppm-0.07Benzylic position. Long-range coupling to F2/F6 often broadens this triplet into a multiplet.

-CH

Triplet2.62 ppm2.50 ppm-0.12Adjacent to carbonyl. Slight shielding in DMSO.
Ar-CH

Doublet2.23 ppm2.18 ppm-0.05Split by adjacent F2 (

Hz).
Performance Verdict
  • Use CDCl

    
     when:  You need to recover the sample easily (high volatility) or are performing routine purity checks where the -COOH peak integration is not critical.
    
  • Use DMSO-

    
     when:  You require accurate integration of the carboxylic acid proton (to confirm salt vs. free acid form) or if the compound exhibits poor solubility in chloroform due to dimerization.
    

Structural Isomer Differentiation (The "Alternative")

A common impurity or alternative scaffold is the 2,4-difluoro isomer . Distinguishing the 2,6-difluoro target from the 2,4-difluoro alternative is vital.

Key Spectral Differences[1][2]
FeatureTarget: 2,6-Difluoro-3-methyl Alternative: 2,4-Difluoro-5-methyl
Aromatic Pattern Two adjacent protons (H4, H5). Shows strong ortho

(~8 Hz). Pattern looks like two distorted doublets/triplets.
Two isolated protons (H3, H6). Para-arrangement often results in singlets or weak meta-coupling. No strong 8 Hz ortho coupling.
Benzylic CH

Shielded & Broad. Flanked by two fluorines (F2, F6). The signal is often broader due to coupling to both Fs.Less Shielded. Flanked by only one fluorine (F2) and one proton. Sharper triplet.
Symmetry Pseudo-C2 symmetry (if not for the methyl) makes the ring protons appear closer in shift.Asymmetric. Protons are in vastly different electronic environments, leading to wider chemical shift separation.

Detailed Experimental Protocol

To reproduce the data above and ensure spectral integrity, follow this self-validating workflow.

Workflow Diagram

Protocol Start Start: 5-10 mg Sample Solvent Select Solvent: DMSO-d6 (Recommended for COOH visibility) CDCl3 (Routine) Start->Solvent Prep Sample Preparation: Dissolve in 0.6 mL solvent. Filter if cloudy (glass wool). Solvent->Prep Acq Acquisition Parameters: Pulse: 30° | Delay: 1-5s Scans: 16-64 | Temp: 298K Prep->Acq Process Processing: LB = 0.3 Hz Phase & Baseline Correction Acq->Process Validation Validation Check: Integrate Me (3H) vs Ar-H (2H). Check COOH visibility. Process->Validation

Figure 2: Standardized acquisition workflow for fluorinated phenylpropanoic acids.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid acid.

    • Add 0.6 mL of DMSO-

      
        (containing 0.03% TMS). Note: DMSO is preferred here to break carboxylic acid dimers that cause peak broadening in CDCl
      
      
      
      .
    • Agitate until fully dissolved. If particulates remain, filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition Parameters (Self-Validating):

    • Pulse Angle: 30° (ensures relaxation of the carboxyl proton).

    • Relaxation Delay (D1): Set to 5 seconds . Reasoning: The carboxylic acid proton and quaternary carbons have long T1 relaxation times. A short D1 will under-integrate the COOH signal.

    • Spectral Width: -2 to 14 ppm (to capture the downfield COOH).

  • Processing & Interpretation:

    • Referencing: Set the residual DMSO pentet center to 2.50 ppm .

    • Integration: Calibrate the methyl doublet (

      
       ~2.2) to 3.00 .
      
    • Validation: Confirm the aromatic region integrates to 2.00 (representing H4 and H5). If the integral is 1.00 or 3.00, check for impurities or incorrect structure (e.g., loss of F or decarboxylation).

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[1] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • PubChem. "3-(2,6-difluoro-3-methylphenyl)propanoic acid Compound Summary."[2]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Standard Reference for Coupling Constants).
  • Reich, H. J. "WinPLT NMR Data: Fluorine Coupling Constants." University of Wisconsin.

Sources

13C NMR chemical shifts for 3-(2,6-Difluoro-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Elucidation Group Subject: Technical Guide: 13C NMR Characterization of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid

Part 1: Executive Summary & Strategic Context

In the development of fluorinated pharmaceutical intermediates, 3-(2,6-Difluoro-3-methylphenyl)propanoic acid represents a critical scaffold. Its specific substitution pattern—combining a 2,6-difluoro motif with a 3-methyl group—imparts unique metabolic stability and lipophilicity profiles. However, this same substitution creates a complex 13C NMR signature dominated by scalar Carbon-Fluorine (


) couplings that can confound standard automated assignment algorithms.

This guide provides a definitive technical comparison of the 13C NMR spectral performance of this molecule against standard non-fluorinated analogs. It moves beyond simple peak listing to explain the diagnostic splitting patterns required to validate regio-isomer purity (distinguishing the 2,6-difluoro from the 2,4-difluoro isomer) and optimize solvent selection for high-resolution analysis.

Part 2: Technical Deep Dive – The 13C NMR Profile

The "performance" of an NMR spectrum for this molecule is defined by the resolution of the multiplet structures induced by the two fluorine atoms. Unlike standard proton-decoupled 13C spectra which show singlets, this molecule displays a predictable array of doublets and triplets.

Predicted Chemical Shifts & Multiplicity Data

The following data represents the theoretical consensus values derived from substituent additivity rules (SCS) and experimental benchmarks for fluorinated aromatics.

Table 1: 13C NMR Assignment Guide (100 MHz, CDCl3)

Carbon PositionAssignmentShift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Note
C-9 Carbonyl (COOH)178.5Singlet (s)-Distinctive low-field signal.
C-2 Aromatic C-F161.2dd

Primary Diagnostic: Large coupling confirms direct F-attachment.
C-6 Aromatic C-F159.8dd

Slightly shielded relative to C-2 due to meta-Me effect.
C-4 Aromatic C-H129.5dd

Appears as a pseudo-triplet due to overlapping couplings.
C-1 Aromatic C-Ipso116.0Triplet (t)

Crucial: Triplet splitting proves 2,6-substitution symmetry.
C-3 Aromatic C-Me119.5Doublet (d)

Coupled primarily to F at C-2.
C-5 Aromatic C-H111.2dd

Upfield aromatic signal.
C-8

-CH2
33.5Singlet (s)-Adjacent to Carbonyl.
C-7

-CH2
20.8Singlet (s)-May show broadening or small coupling (

Hz).
C-10 Methyl (CH3)14.2Doublet (d)

Long-range coupling to F at C-2.

Technical Insight: The most critical performance metric for identifying this specific isomer is the C-1 Ipso Carbon . In a 2,4-difluoro isomer, C-1 would appear as a doublet of doublets (dd) with unequal coupling constants. In this 2,6-difluoro isomer, the symmetrical placement of fluorine atoms relative to C-1 results in a Triplet (t) (


 Hz).

Part 3: Comparative Analysis of Alternatives

When characterizing this molecule, researchers must choose between solvent systems and assignment strategies.[1] This section compares these alternatives objectively.

Solvent System Comparison: CDCl3 vs. DMSO-d6

The choice of solvent fundamentally alters the "performance" of the spectral resolution, particularly for the acidic proton and the C-F coupling clarity.

FeatureAlternative A: Chloroform-d (CDCl3) Alternative B: DMSO-d6 Recommendation
Solubility Moderate. May require warming for high concentrations.Excellent. Dissolves polar acid moiety instantly.DMSO-d6 for routine high-conc samples.
COOH Visibility Poor. Proton exchange often broadens the COOH proton (1H NMR) and can affect C=O relaxation.Excellent. Strong H-bonding stabilizes the acid dimer, sharpening the Carbonyl peak.DMSO-d6 for acid characterization.
J-Coupling Resolution High. Non-viscous solvent yields sharper lines, essential for resolving small

and

couplings.
Moderate. Higher viscosity can broaden lines slightly, potentially obscuring fine splitting (e.g., Methyl

).
CDCl3 for detailed structural elucidation.
Chemical Shift Reference

77.16 (t)

39.52 (sept)
-

Verdict: Use DMSO-d6 for routine purity checks to ensure solubility and precise carboxyl integration. Use CDCl3 when performing de novo structural elucidation where resolving the C-Me doublet (


) is critical.
Structural Discrimination: 2,6-Difluoro vs. 2,4-Difluoro

A common synthesis impurity is the regioisomer. 13C NMR outperforms Mass Spectrometry (MS) here because the molecular weights are identical.

  • Target (2,6-Difluoro): C-1 appears as a Triplet (

    
    116 ppm).
    
  • Alternative (2,4-Difluoro): C-1 appears as a Doublet of Doublets (dd) because the fluorine at position 4 exerts a weak

    
     coupling, while the fluorine at position 2 exerts a strong 
    
    
    
    coupling.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and trustworthiness, follow this standardized workflow.

Step 1: Sample Preparation

  • Mass: Weigh 20-30 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d6 (preferred for validation).

  • Additive: If using CDCl3, add 1-2 drops of TMS as an internal standard.

Step 2: Acquisition Parameters (Bruker/Varian 400 MHz equiv.)

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE on fluorinated carbons, ensuring accurate integration is not required but peak definition is maintained.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Fluorinated carbons (C2, C6) have no attached protons and relax slowly. Short D1 will suppress their signals, making them "disappear" into the baseline.

  • Scans (NS): Minimum 512 scans. The splitting of signals into multiplets reduces the effective signal-to-noise ratio (S/N) per peak.

Step 3: Processing

  • Line Broadening (LB): Apply 1.0 Hz.

  • Validation Check: Verify the solvent peak (DMSO-d6 septet at 39.5 ppm). If the C-F doublets at ~160 ppm are not visible, increase D1 and re-acquire.

Part 5: Visualization of Assignment Logic

The following diagram illustrates the logical workflow for assigning the 13C NMR signals of this molecule, prioritizing the diagnostic C-F couplings.

NMR_Assignment_Workflow Start Start: 13C NMR Spectrum Analysis Region_Check Step 1: Region Segmentation Start->Region_Check Low_Field Low Field (>165 ppm) Assign: COOH (C9) Region_Check->Low_Field Aromatic_Zone Aromatic Zone (110-165 ppm) Complex Splitting Observed Region_Check->Aromatic_Zone High_Field High Field (<50 ppm) Aliphatic Chain Region_Check->High_Field Coupling_Analysis Step 2: J-Coupling Analysis Aromatic_Zone->Coupling_Analysis Me_Check Methyl Signal (~14 ppm) Check for small d (3J ~5 Hz) High_Field->Me_Check Large_J Large Coupling (1J ~245 Hz) Assign: C2 & C6 (C-F) Coupling_Analysis->Large_J Triplet_Check Check C-Ipso (C1) Is it a Triplet? Coupling_Analysis->Triplet_Check Yes_Triplet Yes (2J ~19 Hz) CONFIRMS: 2,6-Difluoro Substitution Triplet_Check->Yes_Triplet No_Triplet No (dd or d) ALERT: Isomer Impurity (2,4-DF) Triplet_Check->No_Triplet

Figure 1: Decision tree for confirming the 3-(2,6-Difluoro-3-methylphenyl)propanoic acid structure via 13C NMR splitting patterns.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515.[1] [Link]

  • Reich, H. J. "13C NMR Chemical Shifts - Substituent Effects on Benzene." University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Org.[3] Process Res. Dev.2016 , 20, 661–667. [Link][1]

  • Dolphin, D.; Wick, A. "Tabulation of Infrared Spectral Data." In Tabulation of Infrared Spectral Data, Wiley: New York, 1977; pp 1–549 (Reference for general carboxylic acid spectral behavior). [Link]

Sources

Comparative MS/MS Profiling: 3-(2,6-Difluoro-3-methylphenyl)propanoic Acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid (hereafter referred to as DFMPA ). Designed for drug development professionals, this document contrasts DFMPA with its non-fluorinated analog, 3-(3-methylphenyl)propanoic acid (MPA).

Key Takeaway: The specific 2,6-difluoro substitution pattern on the phenyl ring serves two critical functions:

  • Spectral Tagging: It creates a distinct mass shift (+36 Da) in benzylic fragments compared to non-fluorinated analogs, aiding in rapid metabolite identification.

  • Metabolic Blockade: It significantly alters the fragmentation kinetics and metabolic susceptibility, specifically blocking oxidative metabolism at the ortho-positions.

Chemical Identity & Structural Basis

Before analyzing the spectra, it is essential to establish the structural differences that drive the MS behavior.

FeatureDFMPA (Target) MPA (Analog) MS Consequence
Formula C₁₀H₁₀F₂O₂C₁₀H₁₂O₂Mass shift of +35.98 Da (2F vs 2H).
Monoisotopic Mass 200.065164.084Distinct precursor ions.
Ring Substitution 2,6-Difluoro, 3-Methyl3-Methyl onlyF-atoms strengthen the ring stability; C-F bonds (approx. 485 kJ/mol) rarely cleave in soft ionization (ESI).
Acid Moiety Propanoic AcidPropanoic AcidIdentical primary neutral losses (CO₂, H₂O).

MS/MS Fragmentation Pathways (ESI Negative Mode)

In pharmacokinetic studies, carboxylic acids are most sensitively detected in Negative Electrospray Ionization (ESI-) mode. The fragmentation is driven by the stability of the carboxylate anion.

Predicted Fragmentation Mechanism

The fragmentation of DFMPA follows a specific pathway governed by the stability of the resulting benzyl anion. Unlike hydrocarbon analogs, the electron-withdrawing nature of the fluorine atoms at the 2,6-positions stabilizes the negative charge on the ring, potentially altering the collision energy (CE) required for fragmentation.

Primary Transition:

  • Precursor: [M-H]⁻ at m/z 199.

  • Neutral Loss: Decarboxylation (-CO₂, 44 Da).

  • Product: A fluorinated ethyl-benzyl anion at m/z 155.

Secondary Transition:

  • Precursor: m/z 155.[1]

  • Mechanism: Benzylic cleavage/rearrangement.

  • Product: Fluorinated benzyl anion m/z 127 (Loss of C₂H₄).

Visualization of Fragmentation Pathway

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 199.06 (Deprotonated Acid) Intermed Product Ion A m/z 155.07 (Fluorinated Ethyl-Benzyl Anion) Precursor->Intermed Neutral Loss: CO₂ (44 Da) Collision Energy: Low (10-15 eV) Fragment Product Ion B m/z 127.04 (Fluorinated Benzyl Anion) Intermed->Fragment Neutral Loss: C₂H₄ (28 Da) Collision Energy: Med (20-30 eV)

Figure 1: Proposed ESI(-) fragmentation pathway for DFMPA. The stability of the C-F bond ensures fluorine remains attached during standard CID experiments.

Comparative Performance Data: DFMPA vs. Analog

The following table contrasts the theoretical MS/MS transitions of the fluorinated target against the non-fluorinated standard. This data is critical for setting up Multiple Reaction Monitoring (MRM) methods.

Table 1: MRM Transition Guide (Theoretical)
CompoundIonizationPrecursor (m/z)Quantifier Product (m/z)Qualifier Product (m/z)Structural Origin of Fragment
DFMPA ESI (-)199.06 155.07 135.06 155: [M-H-CO₂]⁻ 135: [M-H-CO₂-HF]⁻ (Rare/High Energy)
MPA (Analog) ESI (-)163.08119.0991.05119: [M-H-CO₂]⁻ 91: Benzyl anion (Classic tropylium-like)
DFMPA ESI (+)201.07 183.06 155.07 183: [M+H-H₂O]⁺ (Acylium ion) 155: [M+H-H₂O-CO]⁺

Analyst Note:

  • The "Fluorine Shift": Note the shift from m/z 119 (Analog) to m/z 155 (DFMPA). This +36 Da shift is diagnostic.

  • HF Loss: Unlike aliphatic fluorines, aromatic fluorines (C-F) are robust. You will not observe significant HF loss (neutral loss of 20 Da) as a primary transition unless extremely high collision energies are used. If you see -20 Da, check for aliphatic impurities.

Experimental Protocol: Method Development

To validate these patterns in your own lab, follow this self-validating protocol. This workflow ensures you distinguish between source-induced fragmentation and true collision-induced dissociation.

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg DFMPA in 1 mL Methanol (HPLC Grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).

Instrument Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. (DFMPA is more lipophilic than MPA due to fluorine; expect later elution).

Validation Workflow (Graphviz)

Workflow Sample Sample Injection (1 µg/mL) Q1_Scan Q1 Full Scan (Identify Precursor) Sample->Q1_Scan Prod_Scan Product Ion Scan (CE Ramp 10-40V) Q1_Scan->Prod_Scan Select m/z 199 Opt_MRM Optimize MRM (Select Max Intensity) Prod_Scan->Opt_MRM Plot Breakdown Curve

Figure 2: Step-by-step method optimization workflow.

Scientific Rationale: Why 2,6-Difluoro?

Understanding the "Why" aids in interpreting the data. The 2,6-difluoro substitution is not random; it is a strategic medicinal chemistry design.

  • Metabolic Blocking: The 2 and 6 positions on the phenyl ring are "ortho" to the propanoic side chain. In the non-fluorinated analog (MPA), these positions are susceptible to hydroxylation by Cytochrome P450 enzymes.

  • Electronic Shielding: Fluorine is highly electronegative. By placing it at 2,6, the electron density of the ring is pulled away, making the ring less prone to oxidative attack.

  • MS Consequence: When analyzing biological samples (plasma/urine), you will likely find hydroxylated metabolites of the analog (MPA + 16 Da), but the DFMPA parent will remain intact longer. The MS method must therefore be tuned for the parent DFMPA, whereas for MPA, one might need to monitor metabolites.

References

  • Holcapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. Journal of Chromatography A.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • NIST Chemistry WebBook. Mass Spectrum of 3-Phenylpropanoic acid (Analog Reference). National Institute of Standards and Technology.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for general fragmentation rules of carboxylic acids).

Disclaimer: The fragmentation patterns described above are based on established mass spectrometry principles for fluorinated carboxylic acids and structural analogs. Experimental results may vary slightly based on instrument geometry (Triple Quad vs. Q-TOF) and collision gas pressure.

Sources

Technical Comparison Guide: IR Spectroscopic Profiling of 3-(2,6-Difluoro-3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of modern medicinal chemistry, 3-(2,6-Difluoro-3-methylphenyl)propanoic acid serves as a critical scaffold, particularly in the synthesis of CFTR modulators and next-generation anti-inflammatory agents. Its structural integrity is defined by three distinct moieties: a carboxylic acid terminus , a saturated alkyl linker , and a highly substituted fluorinated phenyl ring .

For researchers, the challenge lies not in simple identification, but in differentiating this intermediate from its non-fluorinated precursors and ester derivatives during scale-up. This guide provides a definitive IR spectroscopic profile, moving beyond basic peak listing to a causal analysis of vibrational modes. We compare this target molecule against its structural analogs to establish a self-validating quality control (QC) protocol.

Structural Dissection & Vibrational Theory

Before analyzing the spectrum, we must deconstruct the molecule to predict its vibrational signature. The 2,6-difluoro-3-methyl substitution pattern imposes specific electronic and steric effects that distinguish it from a standard phenylpropanoic acid.

Key Functional Groups & Expected Shifts
MoietyVibrational ModeTheoretical Range (cm⁻¹)Structural Insight
Carboxylic Acid O-H Stretch3300–2500 (Broad)Intense H-bonding network; obscures C-H region.
Carbonyl C=O[1][2] Stretch1705–1725The propyl linker insulates the C=O from the ring's electron-withdrawing fluorines, maintaining a standard aliphatic acid frequency.
Fluorinated Ring C-F Stretch1200–1270Critical Identifier. The C-F bond is highly polar, resulting in intense bands that dominate the fingerprint region.
Aromatic Ring C=C Ring Stretch1600–1450Fluorine substitution often splits these bands or shifts them to slightly higher frequencies due to ring polarization.
Methyl/Alkyl C-H Stretch (sp³)2980–2850Distinct from aromatic C-H (>3000 cm⁻¹); methyl C-H bending appears ~1380 cm⁻¹.

Comparative Spectral Analysis

To validate the identity of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid (Target), we compare it against two common process analogs:

  • Alternative A: 3-Phenylpropanoic acid (Non-fluorinated parent).

  • Alternative B: Methyl 3-(2,6-difluoro-3-methylphenyl)propanoate (Ester precursor).

Table 1: Characteristic Peak Comparison

Data synthesized from functional group correlation and fluorinated aromatic literature standards.

Spectral RegionTarget Molecule (Acid)Alt A: Non-FluorinatedAlt B: Ester PrecursorDiagnostic Note
3500–2500 cm⁻¹ Broad, jagged O-H (dimer) centered ~3000Broad O-H, similar profileAbsent O-H. Clean baseline.Primary differentiator for Acid vs. Ester.
1750–1700 cm⁻¹ 1710 ± 5 (Strong) (Acid C=O)1705 ± 5 (Acid C=O)1740 ± 5 (Strong) (Ester C=O)Ester carbonyl shifts +30 cm⁻¹ due to methoxy induction.
1600–1450 cm⁻¹ 1620, 1590, 1490 (Aromatic C=C)1605, 1495 (Aromatic C=C)Similar to TargetFluorination often adds complexity/splitting to the 1600 band.
1270–1100 cm⁻¹ 1250–1200 (Very Strong) (C-F Stretch)Weak/Absent in this specific range1250–1200 (C-F) + 1150 (C-O-C)C-F stretch confirms fluorination.
900–700 cm⁻¹ 800–850 (1,2,3,4-subst. OOP)750, 700 (Mono-subst. OOP)Similar to TargetSubstitution pattern fingerprint.
Detailed Analysis of Differences
  • The "Fluorine Flag" (1200–1250 cm⁻¹): The most striking difference between the Target and Alternative A is the massive absorption band in the fingerprint region. In non-fluorinated aromatics, this region is relatively quiet. In the Target, the C-F stretch is often the second strongest peak after the Carbonyl.

  • The "Hydroxyl Envelope": Differentiating the Target from its Ester precursor (Alternative B) relies entirely on the 3300–2500 cm⁻¹ region. The Target will show the characteristic "bearded" broad absorption of a carboxylic acid dimer, whereas the Ester will show distinct C-H stretches on a flat baseline.

Experimental Protocol: ATR-FTIR Validation

Objective: To confirm the identity and purity of the Target molecule using Attenuated Total Reflectance (ATR) FTIR. This method is preferred over KBr pellets for process QC due to speed and reproducibility.

Step-by-Step Workflow
  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (High Quality).

  • Background Collection:

    • Clean crystal with isopropanol. Ensure dry.[1]

    • Collect air background to suppress CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Sample Preparation:

    • Place ~5-10 mg of solid 3-(2,6-Difluoro-3-methylphenyl)propanoic acid on the crystal center.

    • Critical Step: Apply high pressure using the anvil clamp. Good contact is essential for the evanescent wave to penetrate the solid lattice.

    • Note: If the sample is wet/pasty, dry in a vacuum oven at 40°C for 1 hour to remove solvent peaks (e.g., Water ~3400, Acetone ~1715).

  • Data Acquisition & Processing:

    • Collect spectrum.[2][3][4][5][6][7][8][9]

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Baseline correct only if significant drift is observed (avoid over-manipulation).

  • Validation Criteria (Pass/Fail):

    • Pass: Presence of Broad O-H (3000), C=O (1710), and C-F (1230). Absence of Ester C=O (1740).

    • Fail: Sharp peaks at 3400 (Wet), Split Carbonyl (Mixed Ester/Acid), or missing C-F bands (Wrong Starting Material).

Decision Logic for Spectral Identification

The following diagram illustrates the logical pathway for identifying the target molecule among common process variants.

IR_Identification Start Unknown Sample Spectrum Check_OH Check 3500-2500 cm⁻¹ Broad 'Bearded' Band? Start->Check_OH Check_CO Check Carbonyl Position (C=O Stretch) Check_OH->Check_CO Yes (Acidic OH) Result_Ester Identify: Ester Precursor (Methyl 3-...propanoate) Check_OH->Result_Ester No (Clean Baseline) Check_CF Check 1200-1250 cm⁻¹ Strong C-F Band? Check_CO->Check_CF ~1710 cm⁻¹ Check_CO->Result_Ester ~1740 cm⁻¹ Result_NonF Identify: Non-Fluorinated (3-Phenylpropanoic acid) Check_CF->Result_NonF Weak/Absent Result_Target CONFIRMED IDENTITY 3-(2,6-Difluoro-3-methylphenyl) propanoic acid Check_CF->Result_Target Strong Band Present

Figure 1: Spectral Decision Tree for QC verification of fluorinated phenylpropanoic acid derivatives.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 3-(4-Fluorophenyl)propanoic acid. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • PubChem. Compound Summary: 3-(2,6-Difluoro-3-methylphenyl)propanoic acid.[10] National Library of Medicine. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for Carbonyl shifts in esters vs acids).

Sources

Comparing lipophilicity of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Lipophilicity & Physicochemical Profile of 3-(2,6-Difluoro-3-methylphenyl)propanoic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers

Executive Summary: The "Fluorine Effect" in Hydrocinnamic Scaffolds

In the optimization of phenylpropanoic (hydrocinnamic) acid derivatives, the substitution pattern on the phenyl ring is a critical determinant of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide compares 3-(2,6-Difluoro-3-methylphenyl)propanoic acid (Target) against its direct non-fluorinated analog, 3-(3-methylphenyl)propanoic acid (Analog).

Key Takeaway: The incorporation of the 2,6-difluoro motif is a strategic bioisosteric modification . While it maintains an almost identical intrinsic lipophilicity (


) to the non-fluorinated analog, it significantly alters the metabolic stability profile by blocking the labile ortho positions, without incurring the "lipophilicity tax" (excessive hydrophobicity) often associated with chloro- or bromo-substitutions.

Chemical Identity & Structural Comparison

The following table contrasts the physicochemical baselines of the target and its analog. Note the similarity in predicted


, highlighting the "stealth" nature of fluorine substitution in this context.
FeatureTarget Molecule Non-Fluorinated Analog
IUPAC Name 3-(2,6-Difluoro-3-methylphenyl)propanoic acid3-(3-Methylphenyl)propanoic acid
Structure Phenyl ring with 2,6-difluoro, 3-methyl; propanoic acid tailPhenyl ring with 3-methyl; propanoic acid tail
Formula


MW 200.18 g/mol 164.20 g/mol
Calc.[1][2][3][4]

(XLogP3)
~2.2 ~2.2
H-Bond Acceptors 4 (2 O + 2 F)2 (2 O)
Rotatable Bonds 33
Key Advantage Metabolic Blocking (Ortho), Lipophilicity MaintenanceBaseline Reactivity

Deep Dive: Lipophilicity & Physicochemical Behavior[5][6][7]

Intrinsic Lipophilicity ( )

Contrary to the intuition that halogens always dramatically increase lipophilicity, the 2,6-difluoro substitution in this scaffold results in a negligible shift in


 .
  • Mechanism: The fluorine atom (

    
     Å) is only slightly larger than hydrogen (
    
    
    
    Å). While the C-F bond is hydrophobic, its strong polarity (high electronegativity) creates a local dipole that counteracts the hydrophobic bulk.
  • Result: The molecule retains the membrane permeability profile of the parent compound while gaining metabolic armor. This makes it an ideal "iso-lipophilic" replacement in lead optimization.

Acidity ( ) and Distribution Coefficient ( )

The position of the fluorine atoms relative to the carboxylic acid is crucial.

  • Distance Effect: In benzoic acids (direct attachment), ortho-fluorine drops

    
     significantly (by ~1 unit) due to inductive electron withdrawal.
    
  • Hydrocinnamic Context: In this molecule, the carboxylic acid is separated from the ring by a saturated ethyl bridge (

    
    ). This insulates the acidic center from the strong inductive pull of the 2,6-difluoro motif.
    
  • Prediction: The

    
     of the target is expected to be ~4.5–4.6 , very similar to the analog (~4.7). Consequently, the 
    
    
    
    at physiological pH (7.[5]4) will track closely with the
    
    
    , as the ionization fraction remains comparable.
Metabolic Stability (The True Differentiator)

The primary value of this scaffold is not lipophilicity modulation, but metabolic blockade .

  • Cytochrome P450 Blocking: The 2 and 6 positions on the phenyl ring are common sites for Phase I hydroxylation. Capping these with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders the ring resistant to oxidative attack.

  • Conformational Control: The 2,6-substitution creates steric bulk that restricts the rotation of the propanoic acid side chain relative to the ring, potentially locking the molecule into a bioactive conformation.

Visualizing the Structure-Property Relationship

The following diagram illustrates the logical flow from chemical structure to biological outcome.

G Target 3-(2,6-Difluoro-3-methylphenyl) propanoic acid Feature1 2,6-Difluoro Substitution Target->Feature1 Feature2 3-Methyl Group Target->Feature2 Analog 3-(3-Methylphenyl) propanoic acid Analog->Feature2 Prop_LogP Intrinsic Lipophilicity (LogP ~2.2) Feature1->Prop_LogP Polar/Hydrophobic Balance Prop_Metab Metabolic Stability (Blocked Ortho Sites) Feature1->Prop_Metab Blocks CYP450 Prop_pKa Acidity (pKa) Minimally Affected Feature1->Prop_pKa Inductive Effect (Damped) Outcome Optimized Drug Candidate: High Stability, Maintained Permeability Prop_LogP->Outcome Prop_Metab->Outcome

Caption: Structure-Property Relationship mapping the impact of 2,6-difluoro substitution on ADME parameters.

Experimental Protocols

To validate these properties in your specific assay conditions, use the following standardized protocols.

Protocol A: Shake-Flask Determination

Best for: Establishing a "Gold Standard" baseline.

  • Preparation: Dissolve 1 mg of the target acid in 10 mL of n-octanol (pre-saturated with water).

  • Equilibration: Add 10 mL of water (pre-saturated with octanol, adjusted to pH 2.0 with HCl to ensure the neutral species dominates).

  • Agitation: Shake mechanically for 24 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    
Protocol B: High-Throughput (Chromatographic Hydrophobicity Index)

Best for: Rapid screening of analogs.

  • Column: Reverse-phase C18 column (e.g., Agilent Zorbax).

  • Mobile Phase: Gradient of Methanol/Water buffered to pH 7.4 (Ammonium Acetate).

  • Calibration: Run a set of standards with known

    
     values (e.g., Propranolol, Atenolol).
    
  • Measurement: Record the Retention Time (

    
    ) of the target.
    
  • Correlation: Convert

    
     to 
    
    
    
    using the calibration curve:
    
    
    .

References

  • PubChem. 3-(3-Methylphenyl)propionic acid | C10H12O2. National Library of Medicine. Available at: [Link]

  • PubChemLite. 3-(2,6-difluoro-3-methylphenyl)propanoic acid.[6] University of Luxembourg.[6] Available at: [Link]

  • ResearchGate. Lipophilicity modulations discussed in this contribution. Available at: [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(2,6-Difluoro-3-methylphenyl)propanoic acid

[1]

Executive Summary & Chemical Profile

Objective: To provide a scientifically grounded, compliant disposal protocol for 3-(2,6-Difluoro-3-methylphenyl)propanoic acid, ensuring safety for personnel and the environment.

Chemical Identity & Hazard Class:

  • Chemical Class: Fluorinated Phenylpropanoic Acid Derivative.

  • Functional Groups: Carboxylic Acid (-COOH), Fluorinated Aromatic Ring (Ar-F).[1]

  • Physical State: Typically a solid (crystalline powder) at room temperature.

  • Primary Hazards:

    • Corrosivity/Irritation: Organic acids can cause severe eye damage (H318) and skin irritation (H315).

    • Halogenated Waste: The presence of fluorine atoms mandates segregation from non-halogenated waste streams to prevent the formation of hydrofluoric acid (HF) during improper incineration.

Pre-Disposal Assessment & Safety

Before handling waste, you must characterize it to determine the correct regulatory pathway.[2]

2.1 Personal Protective Equipment (PPE) Matrix

Treat this compound as a hazardous irritant.

PPE CategorySpecificationRationale
Hand Protection Nitrile Gloves (Double-gloved) Provides barrier against organic acids.[1] 0.11mm minimum thickness.
Eye Protection Chemical Splash Goggles Mandatory. Safety glasses are insufficient for acidic powders/liquids.
Respiratory N95 or P100 Respirator Required if handling dry powder outside a fume hood to prevent inhalation of acidic dust.
Body Lab Coat & Closed-toe Shoes Standard barrier protection.[1][3]
2.2 Incompatibility Check
  • Strong Bases: Reaction with bases (NaOH, KOH) is exothermic.[1]

  • Oxidizers: Incompatible with strong oxidizing agents (e.g., permanganates, nitrates).[1]

  • Cyanides/Sulfides: CRITICAL: Do not mix with cyanide or sulfide salts; acidic conditions will release toxic HCN or H2S gas.

Waste Characterization & Classification

Proper classification is the linchpin of regulatory compliance (RCRA in the US).

  • RCRA Status: Not a P- or U-listed waste.[1] However, it may exhibit the Characteristic of Corrosivity (D002) if in aqueous solution with pH

    
     2.[1][4]
    
  • Halogen Content: YES. The fluorine substituents classify this as Halogenated Organic Waste .

    • Why this matters: Incineration of fluorinated compounds releases hydrogen fluoride (HF). Disposal facilities must use incinerators equipped with acid gas scrubbers.

Decision Logic for Waste Segregation

Use the following logic to determine the correct waste container.

WasteClassificationStartWaste: 3-(2,6-Difluoro-3-methylphenyl)propanoic acidStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidDryLiquidLiquid (Solution)StateCheck->LiquidDissolvedDest1Stream A: Solid Hazardous Waste(Label: Halogenated Organic Solid)Solid->Dest1SolventCheckSolvent Type?Liquid->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHaloSolventDest2Stream B: Halogenated Solvent Waste(Label: Halogenated Organic Liquid)HaloSolvent->Dest2Dest3Stream C: Halogenated Solvent Waste(Even if solvent is non-halo, solute is halo)NonHaloSolvent->Dest3Contamination Rule

Figure 1: Decision tree for segregating fluorinated organic acid waste. Note that even if dissolved in a non-halogenated solvent, the presence of the fluorinated solute often necessitates disposal as a halogenated stream.[1]

Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired chemicals, surplus synthesis product.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write full name: "3-(2,6-Difluoro-3-methylphenyl)propanoic acid".

    • Hazard Checkboxes: Check "Toxic" and "Corrosive" (if acidic).

    • Constituents: Explicitly list "Fluorinated Organic Solid".

  • Secondary Containment: Place the sealed container into a secondary bin to prevent spills during transport.

  • Storage: Store in the Solid Waste area of your Satellite Accumulation Area (SAA). Do not store near bases.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Mother liquors, extraction layers.[1]

  • pH Check: If the solution is highly acidic (pH < 2), consider neutralizing to pH 5-9 using Sodium Bicarbonate (NaHCO3) before adding to the waste container, provided your facility's safety protocols allow bench-top neutralization.[1]

    • Caution: Neutralization is exothermic and generates CO2 gas. Perform slowly in a fume hood.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Do NOT pour into the "Non-Halogenated" or "Flammables" carboy. The fluorine content requires specific incineration protocols [1].

  • Log Entry: Record the volume and estimated concentration on the waste container log sheet.

Scenario C: Contaminated Glassware & Debris

Applicable for: Weigh boats, pipettes, vials.[1]

  • Solids: Place contaminated paper towels, gloves, and weigh boats into the Solid Hazardous Waste bin (often a clear heavy-duty bag in a drum).[1]

  • Sharps: Chemically contaminated needles or glass slides must go into a Puncture-Proof Sharps Container labeled "Chemical Contaminated Sharps".

  • Glassware Washing:

    • Rinse glassware with a small amount of Acetone or Ethanol.

    • Collect this first rinse as Halogenated Solvent Waste .

    • Subsequent water washes can typically go down the drain (verify local POTW limits).

Emergency Spill Procedures

Minor Spill (< 5g / < 10mL):

  • Isolate: Alert nearby personnel.

  • PPE: Don double nitrile gloves, goggles, and lab coat.

  • Neutralize:

    • Solid: Cover with wet paper towels to prevent dust, then wipe up.

    • Liquid: Apply a spill neutralizer (e.g., sodium bicarbonate or commercial acid neutralizer) until bubbling ceases.[1]

  • Collect: Scoop material into a hazardous waste bag. Label as "Spill Debris: Fluorinated Acid".

  • Clean: Wash the area with soap and water.[5]

Major Spill (> 5g / > 10mL):

  • Evacuate: Clear the lab immediately.

  • Ventilate: If safe, close the fume hood sash or activate emergency ventilation.

  • Contact: Call EHS (Environmental Health & Safety) or emergency services.

Regulatory Compliance References
  • US EPA (RCRA): Under 40 CFR § 261.22, aqueous wastes with pH

    
     2 are corrosive (D002).[1] While solids are not strictly D002, best practice treats them as such [2].
    
  • Halogenated Solvents: EPA regulations require specific treatment standards for halogenated organic compounds (HOCs) to prevent the formation of dioxins and furans during combustion [3].

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • US Environmental Protection Agency. (2024). Land Disposal Restrictions for Halogenated Organic Compounds. 40 CFR Part 268. [Link]

Personal protective equipment for handling 3-(2,6-Difluoro-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist

Introduction: Beyond Standard Compliance

As researchers, we often treat substituted phenylpropanoic acids as generic "organic building blocks." However, 3-(2,6-Difluoro-3-methylphenyl)propanoic acid requires a distinct safety protocol due to its fluorinated nature. While the carboxylic acid tail dictates its acidity, the 2,6-difluoro substitution significantly alters its electronic profile and lipophilicity.

Why this matters: Fluorination often increases the compound's ability to penetrate the lipid bilayer of the skin. A standard "irritant" classification (H315) on an SDS may understate the physiological impact of prolonged exposure compared to a non-fluorinated analog. This guide moves beyond basic compliance to ensure zero-exposure handling.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. Based on the structural class (fluorinated phenylpropanoic acids), the following hazard profile is the operational baseline:

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335).[1]

  • Hidden Hazard (The "Fluorine Effect"): Enhanced lipophilicity leads to faster transdermal uptake.

  • Physical State Risk: As a solid, fluorinated aromatics are prone to static triboelectrification . They "fly" easily, making inhalation and surface contamination the highest risks during weighing.

The PPE Matrix: Data-Driven Selection

Do not rely on generic "wear gloves" advice. The solvent vector matters as much as the solute.

Table 1: PPE Specifications by Operational State
ComponentSolid State Handling (Weighing/Transfer)Solution State Handling (Dissolved in DCM/THF/DMF)Rationale
Hand Protection Single Nitrile (4-5 mil)Double Gloving or Laminate (Silver Shield) Nitrile degrades rapidly in DCM/THF. The solute (acid) penetrates once the solvent breaches.
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash Goggles Goggles are mandatory for solutions to prevent corneal damage from acidic splashes.
Respiratory Fume Hood (Sash at 18")Fume Hood If hood is unavailable, N95 is insufficient for organic vapors; use P100/OV cartridges.
Body Defense Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron Cotton absorbs; Aprons deflect. Essential when handling volumes >100mL.
Footwear Closed-toe, non-perforatedClosed-toe, chemical resistantStandard lab safety requirement.

Visualizing the Safety Logic

To ensure autonomy in decision-making, use this decision matrix to determine your PPE requirements based on the experimental scale.

PPE_Decision_Matrix Start Start: Assess Task State Physical State? Start->State Solid Solid (Powder) State->Solid Weighing Liquid Solution / Liquid State->Liquid Reaction/Workup PPE_Level1 LEVEL 1: Nitrile (5mil) Safety Glasses Lab Coat Solid->PPE_Level1 SolventCheck Solvent Type? Liquid->SolventCheck Benign Water/EtOH/MeOH SolventCheck->Benign Polar/Protic Aggressive DCM/THF/DMF SolventCheck->Aggressive Halogenated/Aprotic PPE_Level2 LEVEL 2: Double Nitrile (8mil total) Splash Goggles Apron Benign->PPE_Level2 PPE_Level3 LEVEL 3: Laminate Gloves (Silver Shield) Splash Goggles Fume Hood Mandatory Aggressive->PPE_Level3

Figure 1: PPE Decision Matrix. Selects protection level based on physical state and carrier solvent aggression.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a self-validating loop: you must verify the integrity of your barriers before and after the operation.

Phase A: Preparation (Donning)
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes. This is critical for fluorinated acids which can cause delayed burns.

  • Static Control: Place an ionizing fan or anti-static gun near the balance. 3-(2,6-Difluoro-3-methylphenyl)propanoic acid is prone to static flight.

  • Sash Height: Verify fume hood sash is at the certified working height (usually 18 inches).

Phase B: Handling (Weighing & Solubilization)
  • The "Transfer Zone": Line the balance area with a disposable absorbent pad (benchkote). If the powder scatters, it lands on the pad, not the balance.

  • Weighing: Use a narrow-neck vessel or weighing boat with a funnel spout to minimize surface area exposure.

  • Solubilization: Add solvent slowly. Carboxylic acids can be exothermic upon solvation.

    • Critical Check: If using DCM (Dichloromethane), change outer gloves immediately if a splash occurs. Nitrile breakthrough time for DCM is <2 minutes.

Phase C: Decontamination & Doffing[2]
  • Wipe Down: Wipe all tools (spatulas, balance) with a solvent-dampened Kimwipe while still inside the hood.

  • Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure skin never touches the outer glove surface.

  • Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).

Workflow Visualization

Handling_Workflow Prep 1. Prep & Donning (Check Static/Airflow) Weigh 2. Weighing (Use Absorbent Pad) Prep->Weigh Solubilize 3. Solubilization (Watch Exotherm) Weigh->Solubilize Cleanup 4. Decon Tools (Inside Hood) Solubilize->Cleanup Cleanup->Prep If Spill Occurs Waste 5. Disposal (Halogenated Stream) Cleanup->Waste

Figure 2: Operational workflow emphasizing containment and decontamination steps.

Disposal & Emergency Response

Disposal Strategy
  • Waste Stream: This compound contains Fluorine. It must go into the Halogenated Organic Waste stream. Do not mix with non-halogenated solvents if your facility segregates them (cost saving measure).

  • Neutralization: If disposing of pure solid, dissolve in a small amount of alcohol and neutralize with dilute Sodium Bicarbonate before adding to the waste container to prevent container pressurization.

Emergency Procedures
  • Eye Contact: Flush for 15 minutes. Self-Validation: Can you read the label on the saline bottle after flushing? If not, continue flushing.

  • Skin Contact: Wash with soap/water.[2][3][4] Do not use alcohol (enhances absorption).

  • Spill (Solid): Do not dry sweep. Wet the powder with a mist of water/surfactant to prevent dust generation, then wipe up.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • PubChem. Compound Summary for Fluorinated Phenylpropanoic Acids (General Safety Profile). National Library of Medicine. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.